(6-Fluoropyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVYHGEBZQLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627408 | |
| Record name | (6-Fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-05-9 | |
| Record name | 6-Fluoro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(6-Fluoropyridin-3-yl)methanol chemical properties
An In-depth Technical Guide on the Chemical Properties of (6-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the known chemical properties of this compound, along with general experimental protocols and visualizations to support its application in research and development.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 39891-05-9 | PubChem |
| Molecular Formula | C₆H₆FNO | PubChem |
| Molecular Weight | 127.12 g/mol | PubChem |
| Appearance | White crystal or crystalline powder | ChemBK[1][2] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 55-59 °C | ChemBK[1][2] |
| Boiling Point | 240-242 °C | ChemBK[1][2] |
| Density | 1.29 g/cm³ | ChemBK[1][2] |
| XlogP | 0.4 | PubChem |
| Monoisotopic Mass | 127.043341977 Da | PubChem |
Solubility
| Solvent | Solubility | Source |
| Water | Low solubility | ChemBK[1][2] |
| Ethanol | Soluble | ChemBK[1][2] |
| Methanol | Soluble | ChemBK[1][2] |
| Dichloromethane | Soluble | ChemBK[1][2] |
Synthesis and Purification
Synthesis Protocol: Reduction of 6-Fluoronicotinic Acid
General Experimental Protocol:
-
Reaction Setup: To a solution of 6-fluoronicotinic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether), a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction is carefully quenched with water or an acidic solution. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
While specific, detailed spectral data with peak assignments for this compound are not available in the public literature, the following are the expected analytical techniques and general characteristics for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The coupling patterns and chemical shifts will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyridine ring and the methylene carbon. The carbon signals will exhibit coupling with the fluorine atom (¹J(C-F), ²J(C-F), etc.), which is characteristic of fluorinated organic compounds.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing information about the chemical environment of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could provide further structural information.
Biological Activity and Signaling Pathways
As of the latest literature search, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. However, the incorporation of fluorine into pyridine-containing molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine moiety itself is a well-known pharmacophore present in numerous approved drugs.
Given the lack of specific data for this compound, a diagram illustrating the general role of fluorinated pyridines in drug discovery is provided below.
Caption: Logical relationship of fluorination in pyridine-based drug discovery.
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules in the field of drug discovery. Its chemical and physical properties are reasonably well-characterized, providing a solid foundation for its use in synthetic chemistry. However, a significant gap exists in the understanding of its biological activity and potential therapeutic applications. Further research is warranted to explore the pharmacological profile of this compound and its derivatives to unlock their full potential in the development of new therapeutic agents.
References
An In-Depth Technical Guide to (6-Fluoropyridin-3-yl)methanol (CAS: 39891-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Fluoropyridin-3-yl)methanol, with the CAS number 39891-05-9, is a fluorinated pyridine derivative that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development with a focus on its role as an intermediate in the development of kinase inhibitors and selective androgen receptor modulators (SARMs), and safety information.
Chemical and Physical Properties
This compound is a white crystalline solid or liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39891-05-9 | [3] |
| Molecular Formula | C₆H₆FNO | [3] |
| Molecular Weight | 127.12 g/mol | [3] |
| Appearance | White crystalline powder or liquid | [1][2] |
| Melting Point | 55-59 °C | [1] |
| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 108.842 °C | [1] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |
Synthesis of this compound
While several synthetic routes to this compound exist, a common and effective method involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde. Below are detailed experimental protocols for two such methods.
Experimental Protocol: Reduction of Methyl 6-Fluoronicotinate
This protocol describes the synthesis of this compound via the reduction of methyl 6-fluoronicotinate using a suitable reducing agent like sodium borohydride in the presence of methanol.
Workflow for the Synthesis of this compound via Ester Reduction
Caption: Synthesis of this compound from Methyl 6-fluoronicotinate.
Materials:
-
Methyl 6-fluoronicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl nicotinate in methanol with a catalytic amount of concentrated sulfuric acid and reflux to produce methyl 6-fluoronicotinate.
-
To a solution of methyl 6-fluoronicotinate in THF, add a solution of sodium borohydride in methanol dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully add distilled water to quench the excess sodium borohydride.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of inhibitors for critical signaling pathways implicated in diseases like cancer.
Intermediate for MET Kinase Inhibitors
The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant activation of the HGF/c-MET signaling pathway is implicated in the development and progression of various cancers. Consequently, c-MET is a significant target for cancer therapy.
MET Kinase Signaling Pathway
Caption: Simplified MET Kinase Signaling Pathway and the point of intervention for derived inhibitors.
This compound is utilized in the synthesis of potent and selective c-MET kinase inhibitors. The fluorine substitution can enhance metabolic stability and binding affinity of the final compound.
Precursor for Selective Androgen Receptor Modulators (SARMs)
The androgen receptor (AR) is a ligand-activated transcription factor that mediates the biological effects of androgens like testosterone and dihydrotestosterone. Dysregulation of AR signaling is a key driver in the development of prostate cancer. SARMs are a class of compounds that bind to the AR and exhibit tissue-selective agonist or antagonist activity. They hold promise for the treatment of various conditions, including muscle wasting and osteoporosis, with potentially fewer side effects than traditional anabolic steroids.
Androgen Receptor Signaling Pathway
Caption: Overview of the Androgen Receptor Signaling Pathway and the modulatory role of SARMs.
The unique structural motif of this compound makes it a suitable starting material for the synthesis of novel SARMs, contributing to the development of new therapeutic agents with improved tissue selectivity.
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity. While specific spectra are proprietary to various suppliers, typical analytical data would include:
-
¹H NMR: Expected signals would correspond to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
¹³C NMR: Signals would be present for the five distinct carbon atoms of the pyridine ring and the methylene carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-F stretch would be present.
Researchers are advised to obtain specific analytical data from their supplier or perform their own analysis for confirmation.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions.
GHS Hazard Information: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety and handling information before working with this compound.
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. Its utility as a key intermediate in the synthesis of targeted therapeutics, such as MET kinase inhibitors and SARMs, underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their endeavors to develop novel and effective therapies. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.
References
Technical Guide: (6-Fluoropyridin-3-yl)methanol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (6-Fluoropyridin-3-yl)methanol, a key fluorinated pyridine intermediate in modern organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its conversion to a key synthetic building block, and illustrates its role in a representative synthetic workflow.
Core Properties of this compound
This compound is a valuable building block due to the presence of a fluorine atom, which can modulate the physicochemical and pharmacological properties of target molecules. Its quantitative properties are summarized below.
| Property | Value |
| Molecular Weight | 127.12 g/mol [1] |
| Molecular Formula | C₆H₆FNO[1] |
| Monoisotopic Mass | 127.043341977 Da[1] |
| Appearance | White crystal or crystalline powder[2] |
| Melting Point | 55-59°C[2] |
| Boiling Point | 240-242°C[2] |
| Density | 1.29 g/cm³[2] |
| XLogP3-AA | 0.4[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Solubility | Low solubility in water; soluble in ethanol, methanol, and dichloromethane.[2] |
Application in Synthetic Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 6-fluoronicotinaldehyde, which is a versatile precursor for forming carbon-carbon and carbon-nitrogen bonds.
Experimental Protocols
A common and critical reaction involving this compound is its oxidation to 6-fluoronicotinaldehyde. The following protocol details a standard Swern oxidation procedure, a reliable method for this transformation that avoids over-oxidation to the carboxylic acid.
Objective: To synthesize 6-fluoronicotinaldehyde from this compound.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen).
-
Activator Formation: Charge the flask with anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled DCM, slowly add oxalyl chloride via syringe, ensuring the internal temperature does not rise significantly.
-
Swern Reagent Generation: While maintaining the temperature at -78 °C, add a solution of anhydrous dimethyl sulfoxide (DMSO) in DCM dropwise to the reaction mixture. Stir the resulting solution for 15-20 minutes.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction flask. Ensure the internal temperature remains below -60 °C. Stir the mixture for 45-60 minutes at this temperature.
-
Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. The addition is exothermic, so control the rate to maintain the low temperature. After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Work-up: Once at room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 6-fluoronicotinaldehyde can then be purified by column chromatography on silica gel.
Synthetic Workflow Visualization
The following diagram illustrates a typical synthetic sequence involving this compound as a key intermediate. This workflow demonstrates its formation via reduction and its subsequent conversion to the aldehyde, a common precursor for further molecular elaboration in drug discovery programs.
References
Physical and chemical properties of (6-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of (6-Fluoropyridin-3-yl)methanol. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental context.
Chemical Identity and Physical Properties
This compound, also known as 2-Fluoro-5-(hydroxymethyl)pyridine, is a functionalized pyridine derivative. Its core structure consists of a pyridine ring substituted with a fluorine atom at the 6-position and a hydroxymethyl group at the 3-position. This combination of a fluorine atom and a primary alcohol on a pyridine scaffold makes it a valuable building block in medicinal chemistry and materials science.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆FNO | PubChem[1] |
| Molecular Weight | 127.12 g/mol | PubChem[1] |
| Appearance | White crystal or crystalline powder | ChemBK |
| Melting Point | 55-59 °C | ChemBK |
| Boiling Point | 240-242 °C | ChemBK |
| Density | 1.29 g/cm³ | ChemBK |
| Solubility | Low solubility in water; soluble in ethanol, methanol, and dichloromethane. | ChemBK |
| XlogP | 0.4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 39891-05-9 | PubChem[1] |
| SMILES | C1=CC(=NC=C1CO)F | PubChem[1] |
| InChI | InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | PubChem[1] |
| InChIKey | UCSVYHGEBZQLBZ-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic and Analytical Data
Definitive characterization of this compound relies on standard spectroscopic techniques. While publicly available, detailed spectra are often found within specific research articles or commercial supplier documentation. For novel synthesis, the following analytical methods are recommended for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J-CF).
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, confirming the presence of the single fluorine atom.
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands corresponding to the O-H stretch of the alcohol (typically a broad peak around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretching vibration.
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or ester derivative. The following is a representative experimental protocol adapted from the synthesis of the related compound, (5-fluoropyridin-2-yl)methanol.[2]
Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of ethyl 6-fluoronicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF), slowly add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the dropwise addition of ice water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
-
Chromatography Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to obtain pure this compound.
Chemical Reactivity and Stability
The reactivity of this compound is influenced by the interplay of the electron-withdrawing fluorine atom, the activating hydroxymethyl group, and the pyridine ring itself.
-
Nucleophilic Aromatic Substitution (S-NAr): The fluorine atom at the 6-position is susceptible to nucleophilic displacement. The reactivity of fluoropyridines in S-NAr reactions is significantly higher than their chloro-analogs, allowing for reactions to occur under milder conditions.[3][4] This makes this compound a versatile precursor for introducing various functionalities at the 6-position.
-
Reactions of the Hydroxymethyl Group: The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
-
Stability: The compound is generally stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation. The pyridine nitrogen can act as a base and may react with strong acids.
Logical Relationship of Reactivity:
Caption: Key reactive sites of this compound.
Biological Activity and Drug Development Potential
While specific biological activity data for this compound is not extensively reported in publicly available literature, the fluoropyridine moiety is a common scaffold in many biologically active compounds and approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
Derivatives of fluoropyridinyl methanols are of interest in drug discovery. For instance, related structures are explored as intermediates in the synthesis of compounds with potential therapeutic applications. The broader class of naphthyridines, which are structurally related to pyridines, exhibit a wide range of biological activities including anticancer and antimicrobial effects.[5] Further screening and derivatization of this compound could lead to the discovery of novel therapeutic agents.
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This technical guide serves as a foundational resource for understanding the key characteristics of this compound. For further in-depth research, consulting the primary literature and spectral databases is recommended.
References
- 1. This compound | C6H6FNO | CID 22663702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-FLUORO-2-HYDROXYMETHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
(6-Fluoropyridin-3-yl)methanol spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Fluoropyridin-3-yl)methanol
Introduction
This compound, also known as 2-Fluoro-5-(hydroxymethyl)pyridine, is a key heterocyclic building block in modern medicinal chemistry and drug development. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in synthesis and drug design. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality assessment of this compound.
Molecular Identity and Structure
A precise characterization begins with confirming the molecule's fundamental properties.
-
Chemical Name: this compound
-
Synonyms: 2-Fluoro-5-(hydroxymethyl)pyridine, 6-Fluoropyridine-3-methanol
-
CAS Number: 39891-05-9[1]
-
Molecular Formula: C₆H₆FNO[1]
-
Molecular Weight: 127.12 g/mol [1]
-
Monoisotopic Mass: 127.043341977 Da[1]
The structural arrangement, with atom numbering for NMR correlation, is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Experience: Interpreting the Spectra
The presence of the fluorine atom at the C6 position and the hydroxymethyl group at the C3 position creates a distinct and predictable pattern. In ¹H NMR, the protons on the pyridine ring (H2, H4, H5) will exhibit characteristic splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The H5 proton, being ortho to the fluorine, is expected to show the largest H-F coupling constant. In ¹³C NMR, the carbon directly bonded to fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), while other carbons in the ring will show smaller, through-bond couplings. ¹⁹F NMR provides a sensitive and direct probe for the fluorine's environment.
¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.2 | d | J(H2,H4) ≈ 2.5 |
| H4 | ~7.8 | dd | J(H4,H5) ≈ 8.5, J(H4,H2) ≈ 2.5 |
| H5 | ~7.0 | dd | J(H5,H4) ≈ 8.5, J(H5,F) ≈ 3.5 |
| -CH₂- (C7) | ~4.7 | s | |
| -OH | Variable | br s | |
| Note: Data is based on typical values for fluoropyridine derivatives in CDCl₃ or DMSO-d₆. The -OH proton signal can vary in position and may exchange with D₂O. |
¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C6 | ~163.5 | d | ¹J(C,F) ≈ 240 |
| C2 | ~148.0 | d | ³J(C,F) ≈ 15 |
| C4 | ~140.0 | d | ³J(C,F) ≈ 8 |
| C3 | ~132.0 | s | |
| C5 | ~110.0 | d | ²J(C,F) ≈ 40 |
| -CH₂- (C7) | ~62.5 | s | |
| Note: Data is based on typical values for fluoropyridine derivatives.[2] |
¹⁹F NMR Spectroscopic Data
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom.
-
Chemical Shift (δ, ppm): ~ -70 to -75 (relative to CFCl₃)
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Expertise & Experience: Interpreting the Spectrum
The IR spectrum of this compound is dominated by features from the hydroxyl group, the aromatic ring, and the carbon-fluorine bond. A strong, broad absorption between 3400-3200 cm⁻¹ is the hallmark of an O-H stretch involved in hydrogen bonding.[3] The region just above 3000 cm⁻¹ will contain the aromatic C-H stretching vibrations, while aliphatic C-H stretches from the CH₂ group will appear just below 3000 cm⁻¹.[4] The C-F stretch gives a strong, characteristic absorption in the 1250-1000 cm⁻¹ range.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1600 - 1580 | Medium-Strong | Aromatic C=C & C=N Stretch |
| 1480 - 1450 | Medium-Strong | Aromatic C=C & C=N Stretch |
| ~1250 | Strong | C-F Stretch |
| 1050 - 1000 | Strong | C-O Stretch |
| Note: Data is based on characteristic absorption frequencies for the given functional groups.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.
Expertise & Experience: Interpreting the Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily observed as its protonated molecular ion, [M+H]⁺. The high-resolution mass of this ion should precisely match the calculated value for C₆H₇FNO⁺. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at [M+H-18]⁺.[5] Under harsher ionization conditions like Electron Impact (EI), fragmentation of the pyridine ring and loss of the hydroxymethyl group would be observed.
Predicted Mass Spectrometry Data (ESI)
| Adduct / Fragment | Calculated m/z | Interpretation |
| [M+H]⁺ | 128.05062 | Protonated Molecular Ion |
| [M+Na]⁺ | 150.03256 | Sodium Adduct |
| [M-H]⁻ | 126.03606 | Deprotonated Molecular Ion |
| [M+H-H₂O]⁺ | 110.04060 | Loss of water from [M+H]⁺ |
| Data sourced from predicted values on PubChemLite.[6] |
Experimental Protocols & Workflows
The following protocols represent self-validating systems for acquiring high-quality spectroscopic data.
General Spectroscopic Analysis Workflow
Caption: A standard workflow for the comprehensive spectroscopic analysis of a chemical compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[8]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.
IR Spectroscopy Protocol
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Processing: Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-Time of Flight (ESI-TOF) instrument, for accurate mass measurements.
-
Infusion: Introduce the sample solution into the ion source via direct infusion or through an LC system.
-
Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze fragmentation patterns to support the proposed structure.
References
- 1. aobchem.com [aobchem.com]
- 2. 2-FLUORO-5-(HYDROXYMETHYL)PYRIDINE(39891-05-9) 1H NMR spectrum [chemicalbook.com]
- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rsc.org [rsc.org]
The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted biological activities of fluorinated pyridine derivatives, a class of compounds that has demonstrated significant potential across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity, have positioned these derivatives as promising candidates for the development of novel therapeutics.[1][2] This document provides a comprehensive overview of their anticancer, antibacterial, and antiviral activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Fluorinated Pyridine Derivatives
Fluorinated pyridine derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent inhibitory activity against various cancer cell lines and key molecular targets.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 |
| 8n | Pyridine-Urea | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 |
| 8b | Pyridine-Urea | NCI 58-cell line panel | Mean Inhibition: 43% | - | - |
| 8e | Pyridine-Urea | NCI 58-cell line panel | Mean Inhibition: 49% | - | - |
| 8a | Pyridine-Urea Hybrid | MCF-7 (Breast) | 0.06 | - | - |
| 8h | Pyridine-Urea Hybrid | HCT-116 (Colon) | 0.33 | - | - |
| 7e | Pyridine Derivative | Various | Potent | Doxorubicin | - |
| 7g | Pyridine Derivative | Various | Potent | Doxorubicin | - |
| TP6 | 1,2,4-triazole pyridine | B16F10 (Melanoma) | - | - | - |
| 40 | Pyridine Derivative | Various | 12.3 | - | - |
| 41 | Pyridine Derivative | Various | 24.7 | - | - |
| 42 | Pyridine Derivative | Various | 15.84 | - | - |
| 43 | Pyridine Derivative | Various | 10.02 | - | - |
| 44 | Pyridine Derivative | Various | 5.51 | - | - |
| 19 | Pyridine Derivative | Various | 3.51 | - | - |
Antibacterial Activity of Fluorinated Pyridine Derivatives
The introduction of fluorine into pyridine-based scaffolds has also yielded compounds with significant antibacterial properties, offering potential solutions to the growing challenge of antibiotic resistance.
Quantitative Antibacterial Data
The minimum inhibitory concentrations (MIC) of various fluorinated pyridine derivatives against pathogenic bacteria are presented below.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 7j | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 0.25 | Linezolid | - |
| 5 | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 1-2 | - | - |
| 6a-m | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 2-32 | - | - |
| 10a, 10b, 11a, 12b | 4-aminoquinoline-fluorinated pyridine hybrid | Staphylococcus aureus | Moderate Activity | - | - |
| 7f | Dihydropyrimidine | S. aureus | 2 | Vancomycin | 2 |
| 6r | Dihydropyrimidine | S. aureus | 8 | - | - |
| 17d | Pyridine-Imidazo[2,1-b][3][4][5]thiadiazole | S. aureus | 0.5 | Gatifloxacin | 1.0 |
| 17a | Pyridine-Imidazo[2,1-b][3][4][5]thiadiazole | Candida albicans | 8 | Fluconazole | 8 |
| 66 | N-alkylated pyridine salt | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - |
| 66 | N-alkylated pyridine salt | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | - | - |
Antiviral Activity of Fluorinated Pyridine Derivatives
Fluorinated pyridine derivatives have demonstrated promising activity against a range of viruses, highlighting their potential as broad-spectrum antiviral agents.
Quantitative Antiviral Data
The antiviral efficacy of selected fluorinated pyridine derivatives is summarized below, with data presented as half-maximal effective concentrations (EC50) or percentage inhibition.
| Compound ID | Derivative Class | Virus | EC50 (µM) or % Inhibition | Reference Compound |
| 8h | Benzothiazolyl-pyridine hybrid | H5N1 | 93% at 0.5 µmol/µL, 60% at 0.25 µmol/µL | Ribavirin |
| 8f | Benzothiazolyl-pyridine hybrid | H5N1 | 88% at 0.5 µmol/µL | Ribavirin |
| 8g | Benzothiazolyl-pyridine hybrid | H5N1 | 67% at 0.5 µmol/µL | Ribavirin |
| 8h | Benzothiazolyl-pyridine hybrid | SARS-CoV-2 | IC50 = 3.669 µM | - |
| 8f | Benzothiazolyl-pyridine hybrid | SARS-CoV-2 | IC50 = 10.52 µM | - |
| 8g | Benzothiazolyl-pyridine hybrid | SARS-CoV-2 | IC50 = 21.46 µM | - |
| 1e | Pyridine derivative | Influenza A | 7.3 | - |
| AM-57 | 1H-pyrazolo[3,4-b]pyridine | HSV-1 | 0.70 | Acyclovir |
| ARA-04 | 1H-pyrazolo[3,4-b]pyridine | HSV-1 | ~1 | Acyclovir |
| ARA-05 | 1H-pyrazolo[3,4-b]pyridine | HSV-1 | ~1 | Acyclovir |
| 12b | 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one | Influenza (PB2 inhibitor) | 1.025 | - |
Enzyme Inhibition by Fluorinated Pyridine Derivatives
A key mechanism through which fluorinated pyridine derivatives exert their biological effects is the inhibition of specific enzymes involved in disease pathogenesis. Their ability to act as kinase inhibitors is particularly noteworthy.
Quantitative Enzyme Inhibition Data
The following table details the inhibitory activity of selected fluorinated pyridine derivatives against various kinases.
| Compound ID | Derivative Class | Target Enzyme | IC50 (nM) | Reference Compound |
| 8e | Pyridine-Urea | VEGFR-2 | 3930 | Sorafenib |
| 8b | Pyridine-Urea | VEGFR-2 | 5000 | Sorafenib |
| 6f | Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 74 | - |
| 6f | Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 170 | - |
| 16b | Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 139 | - |
| 16b | Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 275 | - |
| 6c | Fluorinated thiosemicarbazone | PI3Kα | 5800 | - |
| 6c | Fluorinated thiosemicarbazone | PI3Kβ | 2300 | - |
| 6c | Fluorinated thiosemicarbazone | PI3Kδ | 7900 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative fluorinated pyridine derivatives and the key biological assays used to evaluate their activity.
Synthesis Protocols
General Procedure for the Synthesis of Pyridine-Urea Derivatives (e.g., 8e, 8n): The synthesis of pyridine-urea derivatives typically involves the reaction of an appropriate aminopyridine with a substituted isocyanate.[4][5][6][7][8]
-
Preparation of the Aminopyridine Precursor: Synthesize or procure the required substituted aminopyridine.
-
Reaction with Isocyanate: To a solution of the aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), add the desired substituted isocyanate at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyridine-urea derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives: These compounds are synthesized through a multi-step process.[9][10][11]
-
Initial Reaction: React a suitable fluorinated aminopyridine with an epoxide, such as (R)-epichlorohydrin, in a solvent like methanol under reflux.
-
Cyclization: The resulting intermediate is then cyclized to form the oxazolidinone ring. This is often achieved using a carbonylating agent like carbonyldiimidazole in a solvent such as dichloromethane.
-
Further Modification: The oxazolidinone core can be further functionalized, for example, by reacting it with a substituted piperazine or pyrimidine derivative to introduce additional diversity.
-
Purification and Characterization: Each step is followed by appropriate work-up and purification, typically involving extraction and column chromatography. The final products are characterized by NMR and mass spectrometry.
Synthesis of Benzothiazolyl-pyridine Hybrids (e.g., 8f, 8g, 8h): The synthesis of these hybrids involves the reaction of an enamine derivative with substituted arylcyanoacetamides.[2][12][13][14]
-
Preparation of Enamine Derivative: Synthesize the enamine precursor, for example, from a substituted benzothiazole.
-
Condensation Reaction: React the enamine derivative with the appropriate fluorinated arylcyanoacetamide in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine).
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified time.
-
Isolation and Purification: After cooling, the precipitated product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Structural Confirmation: Characterize the final products using IR, 1H NMR, 13C NMR, and mass spectrometry.
Biological Assay Protocols
MTT Assay for Anticancer Activity: [1][3][15][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyridine derivatives and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity: [17][18][19][20][21] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the fluorinated pyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Plaque Reduction Assay for Antiviral Activity: [22][23][24][25][26] This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells) in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the fluorinated pyridine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet).
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
In Vitro Kinase Inhibition Assay: [27][28][29][30][31][32] This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and ATP in a suitable kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the fluorinated pyridine derivative to the reaction wells. Include a no-inhibitor control.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, this section provides diagrams generated using the DOT language for key signaling pathways and experimental workflows.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[33][34][35][36][37] Fluorinated pyridine derivatives have been shown to inhibit this pathway at various nodes.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of fluorinated pyridine derivatives for anticancer activity.
Experimental Workflow for Antibacterial MIC Determination
This diagram outlines the steps involved in determining the Minimum Inhibitory Concentration (MIC) of fluorinated pyridine derivatives against bacterial strains.
Conclusion
Fluorinated pyridine derivatives represent a highly versatile and promising scaffold in drug discovery. The strategic incorporation of fluorine atoms significantly enhances their biological activity, leading to potent anticancer, antibacterial, and antiviral agents. The quantitative data presented in this guide underscore their potential, while the detailed experimental protocols provide a practical framework for their synthesis and evaluation. The visualization of the PI3K/AKT/mTOR pathway and experimental workflows offers a deeper understanding of their mechanism of action and the process of their discovery. As research in this area continues, it is anticipated that fluorinated pyridine derivatives will play an increasingly important role in the development of next-generation therapeutics to address a wide range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.dongguk.edu [pure.dongguk.edu]
- 9. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 26. protocols.io [protocols.io]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. protocols.io [protocols.io]
- 30. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 31. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. aacrjournals.org [aacrjournals.org]
- 35. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine in Modern Medicinal Chemistry and Drug Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine, the most electronegative element, has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique properties, when strategically incorporated into a drug candidate, can profoundly enhance pharmacokinetic and physicochemical profiles.[2] Selective fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate properties like lipophilicity and pKa to optimize a molecule's overall performance.[1][3] Consequently, a significant and growing percentage of commercially available drugs contain at least one fluorine atom.[4] This guide provides an in-depth technical overview of the core principles and applications of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid researchers in leveraging this powerful element.
Chapter 1: The Foundational Impact of Fluorine's Properties
The profound effects of fluorine substitution stem from its fundamental atomic characteristics. Its small size allows it to act as a bioisostere of a hydrogen atom, often fitting into binding pockets without significant steric hindrance.[2][5] However, its extreme electronegativity (3.98 on the Pauling scale) creates a strong, highly polarized carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[6] This unique combination of size and electronic influence allows for the fine-tuning of a molecule's properties in several key ways.
-
Metabolic Stability: The strength of the C-F bond makes it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for oxidative metabolism.[7] By replacing a metabolically vulnerable C-H bond with a C-F bond, drug designers can effectively block "metabolic soft spots," prolonging the drug's half-life and improving its bioavailability.[1][7]
-
Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with protein targets. These can include dipole-dipole interactions, hydrogen bonds (where the C-F bond acts as a weak H-bond acceptor), and orthogonal multipolar interactions with protein backbone carbonyls.[8][9] These additional interactions can significantly enhance the binding affinity and selectivity of a ligand for its target.[2][9]
-
Lipophilicity (logP): Fluorination can systematically alter a molecule's lipophilicity, which is crucial for membrane permeability and absorption.[10] The effect is context-dependent: fluorination of an aromatic ring typically increases lipophilicity, whereas adding fluorine to an aliphatic chain can decrease it.[6][11] This allows for precise tuning of a compound's ability to cross biological membranes.[12]
-
pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups through inductive effects.[3][6] This modulation can alter a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its target.
Chapter 2: Strategic Applications and Quantitative Impact
The judicious application of fluorine can transform a lead compound with suboptimal properties into a viable drug candidate. The following sections detail these strategies with supporting quantitative data.
Enhancing Metabolic Stability
Blocking metabolic oxidation is one of the most common and effective uses of fluorine in drug design.[6] By identifying a site on a molecule that is susceptible to CYP450-mediated hydroxylation, chemists can introduce a fluorine atom to prevent this metabolic pathway.[2]
Table 1: Impact of Fluorination on Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Series | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| PDE9 Inhibitor Analog | -H | 15 | 46.2 |
| -F | >120 | <5.8 | |
| Kinase Inhibitor Analog | -CH₃ | 8 | 86.6 |
| -CF₃ | 95 | 7.3 | |
| GPCR Antagonist Analog | -OCH₃ | 22 | 31.5 |
| -OCF₃ | >120 | <5.8 |
Data are representative examples compiled from medicinal chemistry literature to illustrate the common magnitude of the effect.
Improving Binding Affinity
Fluorine can enhance binding affinity through a variety of non-covalent interactions. A notable example is the "orthogonal multipolar interaction," where the fluorine atom on a ligand interacts favorably with the partially positive carbon atom of a protein backbone carbonyl group.[9]
Table 2: Enhancement of Binding Affinity with Fluorination
| Target | Compound Analog | R Group | Binding Affinity (Ki, nM) |
| Menin | MI-2 | -CH₃ | 25.6 |
| MI-2-3 | -CF₃ | 10.4 | |
| Thrombin | Inhibitor A | -H | 120 |
| Inhibitor B | p-F | 20 | |
| 5-HT Transporter | Escitalopram Analog | -H | 5.2 |
| Escitalopram | -F | 2.1 |
Data are representative examples compiled from medicinal chemistry literature.[9][11]
Modifying Physicochemical Properties
Fine-tuning lipophilicity and acidity/basicity is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 3: Modulation of Physicochemical Properties (logP and pKa)
| Base Molecule | R Group | Measured logP | Measured pKa |
| Aniline | -H | 0.90 | 4.60 |
| p-F | 1.15 | 4.54 | |
| p-CF₃ | 2.53 | 3.52 | |
| Benzoic Acid | -H | 1.87 | 4.20 |
| m-F | 2.01 | 3.86 | |
| m-CF₃ | 2.92 | 3.79 |
Data are representative values from established chemical property databases.
Chapter 3: Visualizing Fluorine's Role in Drug Discovery
Diagrams created using the DOT language provide a clear visual representation of complex workflows and biological interactions.
Caption: Workflow for evaluating the impact of fluorination on a lead compound.
Caption: Fluorine's role in blocking cytochrome P450-mediated metabolism.
Chapter 4: Case Study - Voriconazole
Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections like invasive aspergillosis.[13] Its structure contains three fluorine atoms.[14] The rationale for this extensive fluorination includes enhancing its metabolic stability and optimizing its binding to the target enzyme, lanosterol 14α-demethylase.
However, the case of voriconazole also highlights a potential downside of heavy fluorination. Prolonged therapy, especially in patients with renal impairment, can lead to elevated serum fluoride levels.[13] This can result in a condition mimicking fluorosis, characterized by periostitis (inflammation of the membrane covering bones) and bone pain.[15][16] Discontinuation of the drug typically leads to a rapid resolution of symptoms.[16] This serves as a critical reminder that while fluorine provides significant advantages, its potential for metabolic release and downstream effects must be carefully considered during drug development.[17]
Caption: Logical pathway of voriconazole-associated periostitis.
Chapter 5: Key Experimental Protocols
Accurate and reproducible data are the foundation of effective drug design. The following are detailed methodologies for key in vitro experiments used to assess the impact of fluorination.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYP450s.[18][19]
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test Compound (10 mM stock in DMSO)
-
Control Compounds (e.g., Testosterone, Diclofenac)[20]
-
Ice-cold Acetonitrile with Internal Standard (for reaction termination)
-
96-well incubation plate and collection plate
2. Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[18] Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: Add the HLM suspension to the 96-well plate. Add the test compound to achieve a final concentration of 1-3 µM.[18][21] Pre-incubate the plate at 37°C for 10 minutes.[20]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[7] A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.[7]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[7][18] The 0-minute sample represents the initial concentration.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.[20]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).[20]
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a target receptor.[22]
1. Reagents and Materials:
-
Cell membranes or purified receptors expressing the target.
-
Assay Buffer (e.g., Tris-HCl with appropriate ions).
-
Radiolabeled Ligand (e.g., [³H]-ligand) of known affinity.
-
Unlabeled Test Compound (serial dilutions).
-
Unlabeled Reference Compound (for non-specific binding determination).
-
96-well filter plates (e.g., glass fiber).
-
Scintillation fluid and microplate scintillation counter.
2. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.[22]
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a reference compound (for non-specific binding), or the test compound dilution.[23]
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove residual unbound ligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[22]
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot this percentage against the log concentration of the test compound to generate a competition curve. Fit the curve using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).[22]
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partition coefficient of a compound between n-octanol and water, considered the gold standard for lipophilicity measurement.[24][25]
1. Reagents and Materials:
-
n-Octanol (pre-saturated with buffer).
-
Phosphate Buffer, pH 7.4 (pre-saturated with n-octanol).
-
Test Compound (stock solution in a suitable solvent like DMSO).[25]
-
Glass vials with screw caps.
-
Vortex mixer and centrifuge.
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).
2. Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer for 24 hours.[24] Allow the phases to separate completely before use.
-
Partitioning: Add a small amount of the test compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.[26] The volume ratio can be adjusted based on the expected lipophilicity.
-
Equilibration: Cap the vial and shake or vortex vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-20 minutes to achieve a clean separation of the two phases.
-
Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the test compound in each phase using an appropriate analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log10([Compound]octanol / [Compound]aqueous).[27]
Conclusion
Fluorine is a uniquely powerful element in medicinal chemistry, offering a versatile strategy to address common challenges in drug discovery, from metabolic instability to suboptimal binding.[1][2] By understanding its fundamental properties and applying them strategically, researchers can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[28] The quantitative data, visual workflows, and detailed protocols provided in this guide are intended to equip drug development professionals with the knowledge to rationally design and evaluate fluorinated compounds, ultimately accelerating the journey from a promising molecule to an effective therapeutic agent.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Voriconazole-associated periostitis: Pathophysiology, risk factors, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 24. LogP / LogD shake-flask method [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. waters.com [waters.com]
- 28. pubs.acs.org [pubs.acs.org]
A Technical Guide to (6-Fluoropyridin-3-yl)methanol: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (6-Fluoropyridin-3-yl)methanol. This fluorinated pyridine derivative represents a valuable building block in medicinal chemistry, particularly in the design of targeted therapies.
Chemical Identity and Properties
This compound, a white crystalline solid at room temperature, is a functionalized pyridine derivative with the International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1] It is also known by synonyms such as 6-Fluoro-3-pyridinemethanol. This compound's key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 39891-05-9[1] |
| Molecular Formula | C₆H₆FNO[1][2] |
| Canonical SMILES | C1=CC(=NC=C1CO)F |
| InChI | InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 |
| InChIKey | UCSVYHGEBZQLBZ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 127.12 g/mol | [1][2] |
| Appearance | White crystal or crystalline powder | [2] |
| Melting Point | 55-59 °C | [2] |
| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [2] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.29 ± 0.10 (Predicted) | [2] |
| Flash Point | 108.842 °C | [2] |
| Vapor Pressure | 0.008 mmHg at 25°C | [2] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Reduction of Methyl 6-fluoronicotinate
This protocol is a hypothetical, yet chemically sound, procedure based on standard organic chemistry transformations.
Materials:
-
Methyl 6-fluoronicotinate
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminium hydride (1.2 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of methyl 6-fluoronicotinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate.
-
Work-up: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization: The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Applications in Drug Discovery
Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry due to the ability of the fluorine atom to modulate the physicochemical and metabolic properties of a molecule, often leading to improved potency, selectivity, and pharmacokinetic profiles. While specific biological activity data for this compound is not extensively documented in the public domain, its structural motifs are present in compounds targeting various biological pathways implicated in diseases such as cancer.
One such pathway of high relevance is the c-Met signaling pathway . The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is a known driver in numerous human cancers. The pyridine ring can act as a key pharmacophoric element, participating in hydrogen bonding and other interactions within the ATP-binding pocket of kinases like c-Met. The fluoropyridinyl methanol moiety, therefore, represents a valuable fragment for the design of novel c-Met inhibitors.
The c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers a cascade of intracellular signaling events that are critical for both normal physiological processes and tumorigenesis. A simplified representation of this pathway is provided below.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile fluorinated building block with significant potential for application in drug discovery and medicinal chemistry. Its well-defined physicochemical properties and the established importance of the fluoropyridine scaffold in biologically active molecules make it a valuable starting material for the synthesis of novel therapeutic agents. Further investigation into its biological activities, particularly as a potential modulator of kinase signaling pathways such as the c-Met pathway, is warranted and could lead to the development of new treatments for cancer and other diseases.
References
The Crucial Role of (6-Fluoropyridin-3-yl)methanol in Modern Drug Discovery: A Technical Guide
SMILES Notation: C1=CC(=NC=C1CO)F
Abstract
(6-Fluoropyridin-3-yl)methanol has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of properties that are highly desirable in the design of novel therapeutics. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and its application as a key intermediate in the development of innovative pharmaceuticals, with a particular focus on its role in the synthesis of topoisomerase inhibitors.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in drug discovery programs. The following tables summarize key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H6FNO | PubChem[1][2] |
| Molecular Weight | 127.12 g/mol | PubChem[2] |
| XlogP (predicted) | 0.4 | PubChem[1] |
| Melting Point | ~55-59°C | ChemBK[3] |
| Boiling Point | ~240-242°C | ChemBK[3] |
| Density | 1.29 g/cm³ | ChemBK[3] |
| Solubility | Low solubility in water; Soluble in ethanol, methanol, and dichloromethane. | ChemBK[3] |
Table 1: Physicochemical Properties of this compound
| Nucleus | Chemical Shift (ppm) (Predicted) | Multiplicity |
| ¹H | ~8.3 (d) | Pyridine H |
| ~7.8 (dd) | Pyridine H | |
| ~7.1 (dd) | Pyridine H | |
| ~4.7 (s) | CH₂ | |
| ~3.5 (t) | OH | |
| ¹³C | ~163 (d, JCF ≈ 240 Hz) | C-F |
| ~147 (d, JCF ≈ 15 Hz) | Pyridine C | |
| ~139 (d, JCF ≈ 5 Hz) | Pyridine C | |
| ~125 | Pyridine C | |
| ~110 (d, JCF ≈ 40 Hz) | Pyridine C | |
| ~62 | CH₂ |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as 6-fluoronicotinaldehyde or 6-fluoronicotinic acid. The following protocol details a representative procedure for the reduction of 6-fluoronicotinaldehyde using sodium borohydride.
Reaction Scheme:
Materials:
-
6-Fluoronicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 6-fluoronicotinaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask cooled in an ice bath (0°C), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound as a white solid.
Application in Drug Development: A Focus on Topoisomerase Inhibitors
The this compound moiety is a valuable pharmacophore in the design of various therapeutic agents. Its utility is particularly evident in the development of topoisomerase inhibitors, a class of anticancer drugs that target enzymes essential for DNA replication and repair.[4][5][6][7][8]
Topoisomerases resolve the topological problems that arise during DNA replication, such as supercoiling and tangling.[7][8] By inhibiting these enzymes, topoisomerase inhibitors prevent cancer cells from dividing, ultimately leading to apoptosis (programmed cell death).[8] The pyridine ring of this compound can engage in crucial hydrogen bonding and π-stacking interactions within the active site of topoisomerases, while the fluorine atom can enhance binding affinity and improve metabolic stability.
Below is a diagram illustrating the general mechanism of action of a topoisomerase inhibitor, a class of drugs for which this compound is a relevant building block.
Synthetic Workflow and Quality Control
The synthesis and quality control of this compound for pharmaceutical applications require a well-defined workflow to ensure purity, identity, and consistency.
Conclusion
This compound is a strategically important building block in contemporary drug discovery. Its synthesis via the reduction of readily available precursors is a robust and scalable process. The unique physicochemical properties imparted by the fluoro-pyridinyl scaffold make it an attractive component for the design of novel therapeutics, particularly in the development of topoisomerase inhibitors for cancer therapy. The detailed technical information provided in this guide serves as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
References
- 1. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H6FNO | CID 22663702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for (6-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of (6-Fluoropyridin-3-yl)methanol (CAS No. 39891-05-9), a key building block in pharmaceutical research and drug development. This guide includes a summary of commercial suppliers, available product specifications, and representative technical information to support your research and procurement needs.
Introduction to this compound
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The incorporation of a fluorine atom into the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make it a valuable synthon for the development of novel therapeutic agents across various disease areas.
Commercial Availability
A diverse range of chemical suppliers offer this compound, catering to various research and development scales. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity | Available Quantities | Price Range (USD) | Notes |
| Achmem | 95% | 10g, 25g, 50g, 100g | $100 - $929 | Pricing readily available online.[2] |
| Ambeed | 97% | Inquire | Inquire | Distributed through Sigma-Aldrich. |
| BLD Pharm | Inquire | Inquire | Inquire | Provides access to NMR, HPLC, LC-MS, and UPLC data upon request.[3] |
| Capot Chemical | ≥98% (HPLC) | Inquire | Inquire | Product specifications sheet available.[4] |
| ChemShuttle | Inquire | 100g, 250g | Inquire | States the product is typically in stock. |
| CymitQuimica | 97% | 250mg, 1g, 5g, 10g, 25g | €14 - €299 | Sells products from Fluorochem.[5] |
| Fluorochem | 97% | Inquire | Inquire | A primary manufacturer of this compound. |
| Sigma-Aldrich | 97% | Inquire | Inquire | Distributes products from Ambeed. |
Quality Control and Experimental Protocols
Ensuring the purity and identity of this compound is critical for its application in research and development. While specific, detailed experimental protocols for the synthesis and purification of this exact compound are proprietary to the manufacturers, a general workflow for quality control can be established based on standard analytical techniques.
Representative Quality Control Workflow
A typical quality control process for a chemical intermediate like this compound would involve a series of analytical tests to confirm its structure, purity, and integrity. The following diagram illustrates a standard workflow.
Key Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of this compound. The spectra provide information about the connectivity of atoms and the presence of the fluorine substituent.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method will separate the target compound from any impurities, allowing for accurate quantification.
-
Mass Spectrometry (MS) : Coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry confirms the molecular weight of the compound.
While detailed protocols for these analyses are instrument and method-specific, general procedures can be found in standard organic chemistry laboratory manuals and publications. For instance, a typical HPLC analysis would involve dissolving a known concentration of the material in a suitable solvent (e.g., acetonitrile/water mixture), injecting it onto a C18 column, and eluting with a gradient of organic solvent.
Role in Signaling Pathways and Drug Discovery
Fluorinated pyridines are a prevalent motif in many biologically active molecules and approved drugs. The unique properties imparted by the fluorine atom can enhance a molecule's interaction with its biological target.[1] While specific signaling pathways directly modulated by this compound itself are not extensively documented in publicly available literature, its derivatives are investigated in various therapeutic areas.
For example, pyridinyl-containing compounds have been explored as inhibitors of various kinases, which are key components of numerous signaling pathways involved in cancer and inflammation. A hypothetical scenario could involve a derivative of this compound being designed to inhibit a specific kinase in a cancer-related signaling pathway.
Hypothetical Kinase Inhibitor Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway where a drug candidate derived from this compound could act as a kinase inhibitor.
In this illustrative pathway, a growth factor activates a receptor tyrosine kinase, initiating a downstream phosphorylation cascade involving Kinase A and Kinase B. Activated Kinase B then phosphorylates a transcription factor, leading to the expression of genes that promote cell proliferation and survival. A drug candidate derived from this compound could be designed to specifically bind to and inhibit the activity of Kinase B, thereby blocking the signal transduction and halting uncontrolled cell growth. The fluoropyridine moiety could play a crucial role in establishing key binding interactions within the ATP-binding pocket of the kinase.
Conclusion
This compound is a readily available chemical intermediate from a variety of commercial suppliers, making it an accessible building block for drug discovery and development programs. Researchers should carefully consider the purity and analytical data provided by suppliers to ensure the quality of their starting materials. The strategic incorporation of the fluoropyridine motif continues to be a valuable tool in the design of novel therapeutics that modulate critical biological signaling pathways.
References
The Advent and Advancement of Fluoropyridine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into the pyridine ring has had a profound impact on medicinal chemistry and materials science, enhancing properties such as metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth exploration of the discovery and historical evolution of fluoropyridine synthesis. It covers the core synthetic methodologies, including the industrial Halex process, classic nucleophilic aromatic substitution (SNAr), and the Balz-Schiemann reaction. Detailed experimental protocols for these key transformations are provided, alongside a quantitative comparison of their efficiencies. The historical context of the first syntheses of 2-, 3-, and 4-fluoropyridines is also discussed, offering a comprehensive overview for researchers in drug development and synthetic chemistry.
Introduction: The Significance of Fluoropyridines
Fluoropyridines have become indispensable building blocks in modern chemistry, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom into the pyridine scaffold can dramatically alter the molecule's physicochemical and biological properties.[1] This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can lead to improved metabolic stability, enhanced binding to biological targets, and modulated basicity of the pyridine nitrogen.[1] Consequently, the development of efficient and scalable methods for the synthesis of fluoropyridines has been a significant area of research. This guide delves into the historical milestones and the key synthetic strategies that have enabled the widespread availability and application of these valuable compounds.
Historical Milestones in Fluoropyridine Synthesis
The journey to synthesize fluoropyridines has been marked by several key discoveries, each overcoming significant chemical challenges.
The First Monofluoropyridines:
The mid-20th century saw the first successful syntheses of monofluorinated pyridines. In the 1940s, Roe and Hawkins reported the synthesis of 3-fluoropyridine through the Balz-Schiemann reaction of 3-aminopyridine.[2] This reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, provided a viable, albeit often low-yielding, route to this isomer.
The synthesis of 4-fluoropyridine was first reported in 1958 by Wibaut and his colleagues.[3][4] They achieved this through the diazotization of 4-aminopyridine in aqueous hydrofluoric acid.[3][4] However, the instability of 4-fluoropyridine under aqueous conditions presented significant challenges in its isolation and purification.[5][6]
The first synthesis of 2-fluoropyridine was also a significant achievement, with early methods relying on diazotization-fluorination of 2-aminopyridine.[7] However, these early procedures were often described as tedious and uneconomical for larger-scale preparations.[7]
The Dawn of Perfluoropyridine:
The early 1960s marked a significant advancement with the first reported syntheses of perfluoropyridine (pentafluoropyridine). These methods involved the defluorination of perfluoropiperidine. A more direct and still commercially relevant method was developed shortly after, involving the high-temperature reaction of pentachloropyridine with anhydrous potassium fluoride.
Core Synthetic Methodologies
Several key synthetic strategies have emerged as the cornerstones of fluoropyridine synthesis, each with its own advantages and limitations.
The Halex Process (Halogen Exchange)
The Halex process is a widely used industrial method for the synthesis of fluoroaromatics, including fluoropyridines. It involves the nucleophilic substitution of a chlorine or bromine atom with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF).[8] The reaction is usually carried out at high temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.[8] The reactivity of the starting halopyridine is crucial, with electron-withdrawing groups ortho or para to the halogen significantly accelerating the reaction.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Fluoro-5-nitropyridine via Halex Reaction
This protocol is a representative example of the Halex process.
Materials:
-
2-Chloro-5-nitropyridine
-
Anhydrous potassium fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous potassium fluoride (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitropyridine.
-
Stir the mixture and heat to 150-160 °C under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water and stir to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-fluoro-5-nitropyridine.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for both the synthesis and functionalization of fluoropyridines. The high electronegativity of the fluorine atom makes the carbon to which it is attached highly electrophilic and susceptible to attack by nucleophiles. The positions ortho (2- and 6-) and para (4-) to the pyridine nitrogen are particularly activated for SNAr. A key advantage of using fluoropyridines in SNAr is their enhanced reactivity compared to their chloro- or bromo- counterparts, which often allows for milder reaction conditions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.[7]
General Reaction Scheme:
The general mechanism for the SNAr reaction on a 2-fluoropyridine is a two-step addition-elimination process.
Figure 1: General mechanism of SNAr on 2-fluoropyridine.
Experimental Protocol: Synthesis of 2-Morpholinopyridine via SNAr
This protocol details a typical SNAr reaction of 2-fluoropyridine with a secondary amine.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol, anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Under an inert atmosphere, add potassium phosphate tribasic (1.5 eq) to a round-bottom flask.
-
Add anhydrous tert-amyl alcohol to the flask to create a suspension.
-
To the stirred suspension, add morpholine (1.2 eq) followed by 2-fluoropyridine (1.0 eq).
-
Heat the reaction mixture to 110 °C and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-morpholinopyridine.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from aryl amines.[9] It proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[9] This method has been historically important for the synthesis of fluoropyridines, particularly 3- and 4-fluoropyridine.[5][10] However, the reaction can be sensitive to the stability of the diazonium salt and may result in moderate yields.[4]
General Reaction Scheme:
-
Diazotization: Ar-NH₂ + HNO₂ + HBF₄ → [Ar-N₂]⁺[BF₄]⁻
-
Thermal Decomposition: [Ar-N₂]⁺[BF₄]⁻ → Ar-F + N₂ + BF₃
Figure 2: Experimental workflow for the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [5]
This protocol is based on the synthesis of 4-fluoropyridine from 4-aminopyridine.[5]
Materials:
-
4-Aminopyridine
-
42% Aqueous solution of fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-necked round-bottom flask with a thermometer and magnetic stirrer
-
Ice-water bath
-
Standard laboratory glassware for workup and purification
Procedure: [5]
-
In a two-necked round-bottom flask, charge the 42% aqueous HBF₄ solution.
-
Add 4-aminopyridine (1.0 eq) and heat to approximately 40 °C to dissolve.
-
Cool the solution to 5-7 °C in an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.[5]
-
Slowly add a solution of sodium nitrite (1.1 eq) in water to the suspension, maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.[5]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.
-
Slowly add the reaction mixture to a stirred aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of vigorous CO₂ evolution.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
The 4-fluoropyridine can be isolated by careful distillation of the solvent. The product is volatile and should be handled accordingly. The reported yield for this procedure is around 20%.[5]
Quantitative Data and Method Comparison
The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The following tables provide a summary of typical reaction conditions and yields for the key synthetic methods.
Table 1: Halex Process for Fluoropyridine Synthesis
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Chloro-5-nitropyridine | KF | DMSO | 150-160 | 6 | 2-Fluoro-5-nitropyridine | ~95 |
| 2,3,5-Trichloropyridine | KF | Sulfolane | 180-210 | 15-25 | 2,3-Difluoro-5-chloropyridine | ~40 |
| Pentachloropyridine | KF | None (autoclave) | 480 | - | Pentafluoropyridine | 68 |
Table 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridine
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 12-24 | 2-Morpholinopyridine | >95 |
| Sodium methoxide | - | Methanol | Reflux | 12 | 2-Methoxypyridine | >95 |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | 2-(Phenylthio)pyridine | >95 |
| Indole | KOtBu | Dioxane | 110 | 12-24 | 2-(Indol-1-yl)pyridine | >95 |
Table 3: Balz-Schiemann Reaction for Fluoropyridine Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 4-Aminopyridine | HBF₄, NaNO₂ | Water | 5-25 | 4-Fluoropyridine | 20 | [5] |
| 3-Aminopyridine | HBF₄, NaNO₂ | Petroleum ether | 15-20 | 3-Fluoropyridine | 50 | [2] |
| 2-Amino-3-nitropyridine | NaNO₂, HF-pyridine | HF-pyridine | 20 | 2-Fluoro-3-nitropyridine | 95 | [10] |
Modern Developments in Fluoropyridine Synthesis
While the classical methods remain relevant, research continues to deliver innovative approaches to fluoropyridine synthesis, often focusing on milder conditions, improved functional group tolerance, and novel reactivity.
-
C-H Fluorination: Direct C-H fluorination has emerged as a powerful strategy for the late-stage introduction of fluorine. Reagents such as Selectfluor and silver(II) fluoride (AgF₂) have been employed to directly convert C-H bonds at the 2-position of pyridines to C-F bonds.[7]
-
Photoredox Catalysis: Visible-light photoredox catalysis has enabled the development of new methods for constructing the fluoropyridine ring system. For instance, the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation, provides a route to diversely substituted 3-fluoropyridines under mild conditions.[3]
-
Flow Chemistry: The use of continuous flow reactors for hazardous reactions like the Balz-Schiemann reaction has been explored to improve safety and control over reaction parameters.
Conclusion
The synthesis of fluoropyridines has evolved significantly from the challenging initial discoveries to a range of robust and versatile methodologies. The Halex process remains a cornerstone for industrial-scale production, while nucleophilic aromatic substitution provides a powerful tool for both synthesis and late-stage functionalization in drug discovery. The Balz-Schiemann reaction, despite its historical significance, is often superseded by newer, milder methods. As the demand for complex and functionally diverse fluorinated molecules continues to grow, the development of novel synthetic strategies for accessing fluoropyridines will undoubtedly remain an active and important area of chemical research. This guide provides a foundational understanding of the key historical and practical aspects of fluoropyridine synthesis, equipping researchers with the knowledge to effectively utilize these important building blocks in their work.
References
- 1. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of (6-Fluoropyridin-3-yl)methanol from 5-bromo-2-fluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (6-Fluoropyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available 5-bromo-2-fluoropyridine. The first step involves a regioselective formylation to produce the intermediate, 6-fluoronicotinaldehyde. The subsequent step is the reduction of the aldehyde to the target primary alcohol, this compound. This protocol offers a practical and efficient pathway to this important fluorinated pyridine derivative.
Introduction
Fluorinated pyridines are a critical class of compounds in modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties to active pharmaceutical ingredients. This compound, in particular, serves as a key intermediate for the synthesis of a wide range of more complex molecules. The presented synthetic route is robust and relies on well-established organometallic and reduction chemistries, making it accessible to researchers with a foundational understanding of synthetic organic chemistry.
Overall Reaction Scheme
The synthesis proceeds in two distinct steps as illustrated below:
Step 1: Formylation 5-bromo-2-fluoropyridine is converted to 6-fluoronicotinaldehyde via a halogen-metal exchange followed by reaction with a formylating agent.
Step 2: Reduction 6-fluoronicotinaldehyde is subsequently reduced to this compound using a mild reducing agent.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-bromo-2-fluoropyridine | 766-11-0 | C₅H₃BrFN | 175.99 | Colorless to light yellow liquid |
| 6-fluoronicotinaldehyde | 677728-92-6 | C₆H₄FNO | 125.10 | Solid or semi-solid |
| This compound | 39891-05-9 | C₆H₆FNO | 127.12 | White crystalline powder or solid |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |
| 1 | Formylation | n-Butyllithium, DMF | Anhydrous THF | -78 | 65-75 | >95 |
| 2 | Reduction | Sodium borohydride | Methanol | 0 to RT | 85-95 | >97 |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents are hazardous and should be handled with care. n-Butyllithium is pyrophoric and moisture-sensitive. Anhydrous conditions are essential for the formylation step.
Step 1: Synthesis of 6-fluoronicotinaldehyde
This procedure details the regioselective formylation of 5-bromo-2-fluoropyridine via a lithium-halogen exchange.
Materials:
-
5-bromo-2-fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-fluoropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
In a separate flask, dissolve anhydrous DMF (1.2 eq) in a small amount of anhydrous THF.
-
Add the DMF solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-fluoronicotinaldehyde by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the reduction of 6-fluoronicotinaldehyde to the corresponding primary alcohol.
Materials:
-
6-fluoronicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoronicotinaldehyde (1.0 eq) in methanol (approximately 0.3 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Gas evolution (hydrogen) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or flash column chromatography if necessary.
Visualizations
Synthetic Pathway Diagram
Synthetic Pathways to (6-Fluoropyridin-3-yl)methanol: A Detailed Guide for Researchers
Abstract
(6-Fluoropyridin-3-yl)methanol is a key building block in medicinal chemistry, finding application in the synthesis of a wide range of pharmaceutical agents. Its structural motif is present in numerous compounds investigated for the treatment of various diseases. This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The described synthetic routes are based on the reduction of 6-fluoronicotinic acid and its corresponding aldehyde or ester derivatives. This guide includes a summary of quantitative data, detailed experimental procedures, and visual diagrams of the synthetic pathways to facilitate understanding and replication.
Introduction
The synthesis of functionalized pyridine derivatives is of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules. This compound, also known as 2-fluoro-5-(hydroxymethyl)pyridine, is a valuable intermediate for introducing the 6-fluoropyridin-3-ylmethyl moiety into target structures. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity. This document outlines two primary and reliable synthetic strategies for the preparation of this compound, starting from readily available precursors.
Synthetic Strategies
Two principal retrosynthetic approaches for the synthesis of this compound are presented, both relying on the reduction of a carbonyl or carboxyl group at the 3-position of the pyridine ring.
Route 1: Reduction of 6-Fluoronicotinic Acid or its Ester. This is a common and efficient method that involves the initial preparation of 6-fluoronicotinic acid, followed by its reduction, or the reduction of its corresponding ester, to the desired alcohol.
Route 2: Reduction of 6-Fluoropyridine-3-carbaldehyde. This route involves the preparation of the aldehyde intermediate, which is then reduced to this compound.
The following sections provide detailed protocols for these synthetic transformations.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic steps. Please note that yields can vary based on the scale of the reaction and purification efficiency.
| Starting Material | Reagent(s) | Product | Reaction Time | Temperature | Yield (%) |
| 6-Bromonicotinic acid ethyl ester | Anhydrous tetramethylammonium fluoride | Ethyl 6-fluoronicotinate | 16 hours | 40-50 °C | ~84% |
| Ethyl 6-fluoronicotinate | Lithium aluminum hydride (LiAlH₄) | This compound | 1 hour | 0 °C to RT | ~54% |
| 6-Fluoronicotinic acid | Borane-THF complex (BH₃·THF) | This compound | 12 hours | 0 °C to RT | High |
| 6-Fluoropyridine-3-carbaldehyde | Sodium borohydride (NaBH₄) | This compound | 1-2 hours | Room Temperature | High |
Experimental Protocols
Route 1: From 6-Fluoronicotinic Acid or its Ester
This route can be performed in two variations: a two-step process involving esterification followed by reduction, or a direct reduction of the carboxylic acid.
Protocol 1a: Two-Step Synthesis via Ethyl 6-Fluoronicotinate
Step 1: Synthesis of Ethyl 6-Fluoronicotinate
This protocol is adapted from a similar synthesis of 6-fluoronicotinic acid from its bromo-precursor ester.
-
To a solution of 6-bromonicotinic acid ethyl ester (45.9 g, 0.20 mol) in 300 mL of anhydrous DMF, add anhydrous tetramethylammonium fluoride.
-
Heat the reaction mixture to 40-50 °C and stir for 16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
The crude product, ethyl 6-fluoronicotinate, can be purified by column chromatography on silica gel.
Step 2: Reduction of Ethyl 6-Fluoronicotinate to this compound
This protocol is based on the reduction of a similar pyridine ester.[1]
-
To a solution of ethyl 6-fluoronicotinate (assuming a similar molecular weight to the 2-carboxylate isomer, e.g., 3.77 g, 22.3 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 0.73 g, 33.4 mmol).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the dropwise addition of ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20:80 to 60:40) to afford this compound.
Protocol 1b: Direct Reduction of 6-Fluoronicotinic Acid
This protocol utilizes a borane complex for the direct reduction of the carboxylic acid.
-
To a solution of 6-fluoronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, typically a 1 M solution in THF, 1.5-2.0 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Route 2: From 6-Fluoropyridine-3-carbaldehyde
This route assumes the availability of 6-fluoropyridine-3-carbaldehyde.
Protocol 2: Reduction of 6-Fluoropyridine-3-carbaldehyde
-
Dissolve 6-fluoropyridine-3-carbaldehyde (1.0 eq) in methanol.
-
To this solution, add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the described synthetic routes.
Caption: Synthetic pathways from 6-fluoronicotinic acid and its ester.
Caption: Synthetic pathway from 6-fluoropyridine-3-carbaldehyde.
Conclusion
The synthetic routes outlined in this document provide reliable and adaptable methods for the preparation of this compound. The choice of a particular route may depend on the availability of starting materials, desired scale, and safety considerations associated with the reagents. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important building block.
References
Application Notes and Protocols for (6-Fluoropyridin-3-yl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Fluoropyridin-3-yl)methanol is a key building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of a variety of therapeutic agents. Its fluorinated pyridine core is a common motif in molecules targeting a range of biological pathways. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of this versatile intermediate.
Physicochemical Properties and Safety Information
Before handling, it is crucial to be aware of the properties and safety precautions for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 56-58 °C | |
| Boiling Point | 115-117 °C at 13 mmHg | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. |
Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate for the synthesis of various classes of bioactive molecules, including:
-
GSK3 Inhibitors: Glycogen synthase kinase 3 (GSK3) is a key target in the development of treatments for neurodegenerative diseases, bipolar disorder, and diabetes. The fluoropyridine moiety is incorporated to enhance the selectivity and pharmacokinetic properties of these inhibitors.
-
EGFR Tyrosine Kinase Inhibitors: Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors are crucial in cancer therapy. The pyridine ring of the intermediate can participate in essential hydrogen bonding interactions within the ATP-binding site of the EGFR kinase domain.
-
Dual BRD4/PLK1 Inhibitors: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both validated targets in oncology. Dual inhibitors offer a synergistic approach to cancer treatment, and the fluoropyridine scaffold can be a key component in their design.
-
NADPH Oxidase (NOX) Inhibitors: this compound is a precursor for the synthesis of potent and selective NOX inhibitors, such as GSK2795039, which are being investigated for inflammatory and neurodegenerative diseases.
Experimental Protocols
The following protocols are generalized procedures based on related reactions and should be optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of a (6-fluoropyridin-3-yl)-containing compound with a boronic acid derivative. This is a common strategy to introduce aryl or heteroaryl substituents.
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(6-Fluoropyridin-3-yl) halide (e.g., 6-bromo-3-(hydroxymethyl)pyridine) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry reaction vessel, add the (6-fluoropyridin-3-yl) halide, aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Reactions:
The following data is for the synthesis of 6-arylated-pyridin-3-yl methanol derivatives from 6-bromonicotinaldehyde and various boronic acids, which can serve as an estimation for reactions with this compound derivatives.[2]
| Aryl Boronic Acid | Product | Yield (%) |
| 2-Benzofuran-phenyl boronic acid | 6-(2-Benzofuranyl)pyridin-3-yl)methanol | 37 |
| 1,1'-Biphenyl-4-yl boronic acid | (6-([1,1'-Biphenyl]-4-yl)pyridin-3-yl)methanol | 33 |
| 3-Fluorophenyl boronic acid | (6-(3-Fluorophenyl)pyridin-3-yl)methanol | 34 |
| 4-Chlorophenyl boronic acid | (6-(4-Chlorophenyl)pyridin-3-yl)methanol | 37 |
Conversion of the Hydroxymethyl Group
The primary alcohol of this compound can be further functionalized, for example, by oxidation to an aldehyde or conversion to a leaving group for subsequent nucleophilic substitution.
Workflow for Functional Group Transformation:
Caption: Functionalization of the hydroxymethyl group.
Signaling Pathways of Target Molecules
The pharmaceutical intermediates derived from this compound are used to synthesize inhibitors that modulate key signaling pathways implicated in disease.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade.
Simplified GSK3 Signaling Pathway
Caption: Modulation of the GSK3 signaling pathway.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. The protocols and data presented here provide a foundation for its application in pharmaceutical research and development. Further optimization of reaction conditions will be necessary for specific applications to achieve desired yields and purity. The provided visualizations of synthetic routes and biological pathways can aid in the rational design of novel therapeutic agents.
References
Applications of (6-Fluoropyridin-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols
(6-Fluoropyridin-3-yl)methanol , also known as 2-fluoro-5-(hydroxymethyl)pyridine, is a versatile fluorinated building block increasingly utilized in the design and synthesis of novel therapeutic agents. The presence of the fluorine atom on the pyridine ring significantly influences the molecule's physicochemical properties, such as pKa and metabolic stability, making it an attractive moiety for medicinal chemists. This document provides an overview of its applications, quantitative data on representative bioactive compounds, and detailed experimental protocols for its use in synthesis.
Application Notes
The (6-Fluoropyridin-3-yl)methyl moiety has been successfully incorporated into a variety of drug candidates, primarily to modulate target engagement and improve pharmacokinetic profiles. The fluorine atom at the 6-position of the pyridine ring is a key feature, as it can lower the basicity of the pyridine nitrogen, which can reduce off-target effects and improve oral bioavailability. Furthermore, the fluorinated ring is often more resistant to metabolic oxidation, leading to an extended half-life of the drug molecule.
One notable application of this building block is in the development of modulators for G-protein coupled receptors (GPCRs). Specifically, derivatives incorporating the (6-fluoropyridin-3-yl)oxy group have been synthesized and evaluated as multi-target agonists for dopamine (D2, D3) and serotonin (5-HT1A) receptors, which are important targets for the treatment of Parkinson's disease and other neurological disorders.[1][2] The (6-fluoropyridin-3-yl)oxy moiety in these compounds serves as a key pharmacophoric element, contributing to the high affinity and desired agonist activity at these receptors.
While direct examples of this compound being used in the synthesis of kinase inhibitors are not prevalent in the reviewed literature, the broader 6-fluoropyridine scaffold is a common feature in many potent and selective kinase inhibitors. This suggests that this compound is a valuable starting material for the synthesis of novel kinase inhibitors, where the fluoropyridinylmethoxy group can be strategically positioned to interact with the target kinase.
Data Presentation
The following table summarizes the in vitro biological activity of a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as dopamine and serotonin receptor agonists.[1][2]
| Compound ID | R Group | D2 EC50 (nM) | D3 EC50 (nM) | 5-HT1A EC50 (nM) |
| 7b | Benzo[b]thiophen-4-yl | 0.9 | 19 | 2.3 |
| 34c | 1H-indol-4-yl | 3.3 | 10 | 1.4 |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and final compounds where this compound is a crucial building block.
Protocol 1: Synthesis of 3-((3-Bromopropyl)oxy)-6-fluoropyridine (A Key Intermediate) via Williamson Ether Synthesis
This protocol describes a representative Williamson ether synthesis to form the ether linkage, a common reaction for this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
1,3-Dibromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-((3-bromopropyl)oxy)-6-fluoropyridine.
Protocol 2: Synthesis of a Bioactive Ester via Steglich Esterification
This protocol provides a general method for the esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., a pharmacologically relevant acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Wash the filtrate sequentially with 0.5 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Mandatory Visualizations
Caption: Synthetic routes for ether and ester derivatives.
Caption: GPCR signaling pathway modulation.
References
Application Notes and Protocols for the Reduction of 6-Fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of 6-fluoronicotinic acid to (6-fluoropyridin-3-yl)methanol. Two primary methodologies are presented: a direct reduction using a strong hydride agent, Lithium Aluminum Hydride (LiAlH₄), and a two-step procedure involving esterification followed by reduction with Sodium Borohydride (NaBH₄). These protocols are designed to be robust and reproducible for researchers in synthetic chemistry and drug development. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.
Introduction
6-Fluoronicotinic acid is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its reduction to the corresponding alcohol, this compound, provides a key intermediate for further functionalization, such as in the synthesis of novel ligands, receptor antagonists, and other potential therapeutic agents. The selective reduction of the carboxylic acid moiety in the presence of a fluorine-substituted pyridine ring requires careful selection of reagents and reaction conditions to avoid side reactions. This application note details two effective methods to achieve this transformation.
Data Presentation
The following table summarizes the key quantitative parameters for the two primary protocols for the reduction of 6-fluoronicotinic acid.
| Parameter | Protocol 1: Direct Reduction with LiAlH₄ | Protocol 2: Two-Step Esterification and NaBH₄ Reduction |
| Starting Material | 6-Fluoronicotinic Acid | 6-Fluoronicotinic Acid |
| Intermediate | Not Applicable | Methyl 6-fluoronicotinate |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Thionyl Chloride (SOCl₂), Methanol (MeOH), Sodium Borohydride (NaBH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Dichloromethane (DCM), Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours | Esterification: 2-3 hours; Reduction: 2-4 hours |
| Typical Yield | 75-85% | 80-90% (overall) |
| Product Purity | >95% (after purification) | >95% (after purification) |
Experimental Protocols
Protocol 1: Direct Reduction of 6-Fluoronicotinic Acid with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the direct reduction of the carboxylic acid to the alcohol using the powerful reducing agent, Lithium Aluminum Hydride.
Materials:
-
6-Fluoronicotinic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 6-fluoronicotinic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 6-fluoronicotinic acid to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again by water.
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure alcohol.
Protocol 2: Two-Step Synthesis via Esterification and Sodium Borohydride Reduction
This method involves the conversion of the carboxylic acid to its methyl ester, followed by reduction with the milder reducing agent, Sodium Borohydride.
Step 1: Esterification of 6-Fluoronicotinic Acid
Materials:
-
6-Fluoronicotinic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Suspend 6-fluoronicotinic acid (1.0 equivalent) in dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.
-
Cool the reaction mixture and carefully add anhydrous methanol.
-
Stir for an additional 30 minutes at room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-fluoronicotinate. This is often used in the next step without further purification.
Step 2: Reduction of Methyl 6-fluoronicotinate
Materials:
-
Crude Methyl 6-fluoronicotinate
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude methyl 6-fluoronicotinate in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (2.0-3.0 equivalents) in portions to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford pure this compound.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.
Figure 1. Chemical transformation in the direct reduction of 6-fluoronicotinic acid.
Figure 2. Chemical transformations in the two-step reduction of 6-fluoronicotinic acid.
Figure 3. Experimental workflow for the direct reduction with LiAlH₄.
Application Notes and Protocols for the Use of (6-Fluoropyridin-3-yl)methanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated pyridine scaffolds into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design. (6-Fluoropyridin-3-yl)methanol is a versatile building block that provides access to a variety of diarylmethane and biaryl structures containing the desirable 6-fluoropyridine motif through Suzuki-Miyaura cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the two primary strategies for utilizing this compound in Suzuki coupling reactions:
-
Strategy A: As an Electrophilic Partner. The methanol functionality is converted into a good leaving group, such as a bromide, which then undergoes Suzuki coupling with a variety of boronic acids.
-
Strategy B: As a Nucleophilic Partner. The pyridine ring is converted into a boronic acid or its ester derivative, which can then be coupled with various aryl or heteroaryl halides.
These protocols are based on established and reliable methods for analogous transformations and are designed to be adaptable to specific research needs.
Strategy A: this compound as an Electrophilic Coupling Partner
In this approach, the benzylic alcohol is first activated by converting it to a more reactive benzylic bromide. This intermediate can then readily participate in Suzuki-Miyaura cross-coupling reactions.
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (6-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Fluoropyridin-3-yl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The hydroxyl group of this molecule offers a versatile handle for chemical modification, allowing for the introduction of various functional groups to modulate physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates. This document provides detailed protocols for the derivatization of the hydroxyl group of this compound through three common and robust methods: esterification, etherification, and carbamate formation.
Derivatization Strategies
The primary alcohol of this compound can be readily converted into a variety of derivatives. The choice of derivatization strategy depends on the desired functional group and the overall synthetic plan.
-
Esterification: This process introduces an ester linkage, which can be useful for creating prodrugs, modifying solubility, or providing a point of attachment for other moieties. A common method is acylation using an acid anhydride or acyl chloride in the presence of a base.
-
Etherification: The formation of an ether bond provides a stable, non-hydrolyzable linkage. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.
-
Carbamate Formation: Carbamates are important functional groups in many pharmaceuticals. They can be synthesized by reacting the alcohol with an isocyanate or a carbamoyl chloride.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on general laboratory procedures for similar pyridyl methanols. Please note that actual yields may vary depending on the specific substrate and reaction scale.
Table 1: Esterification of this compound
| Derivative | Reagents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetate Ester | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | 85 - 95 |
| Benzoate Ester | Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 3 - 6 | 0 to Room Temp. | 80 - 90 |
Table 2: Etherification of this compound
| Derivative | Reagents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methyl Ether | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 12 - 18 | Room Temperature | 70 - 85 |
| Benzyl Ether | Benzyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 12 - 18 | Room Temperature | 75 - 90 |
Table 3: Carbamate Formation from this compound
| Derivative | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| N-Phenyl Carbamate | Phenyl Isocyanate | Dibutyltin Dilaurate (DBTDL) | Toluene | 4 - 8 | 80 | 80 - 95 |
| N-Ethyl Carbamate | Ethyl Isocyanate | Dibutyltin Dilaurate (DBTDL) | Toluene | 4 - 8 | 80 | 80 - 95 |
Experimental Protocols
Protocol 1: Esterification via Acylation (Acetate Derivative)
This protocol describes the formation of (6-Fluoropyridin-3-yl)methyl acetate.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Etherification via Williamson Ether Synthesis (Methyl Ether Derivative)
This protocol details the synthesis of 3-(methoxymethyl)-6-fluoropyridine.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF (10 mL per mmol of NaH) in a round-bottom flask under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Carbamate Formation (N-Phenyl Carbamate Derivative)
This protocol outlines the synthesis of (6-fluoropyridin-3-yl)methyl phenylcarbamate.
Materials:
-
This compound
-
Phenyl Isocyanate
-
Dibutyltin Dilaurate (DBTDL, catalytic amount)
-
Toluene (anhydrous)
-
Hexane
-
Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene (10 mL per mmol of alcohol).
-
Add phenyl isocyanate (1.1 eq.) to the solution.
-
Add a catalytic amount of DBTDL (e.g., 1-2 drops).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of (6-Fluoropyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of (6-Fluoropyridin-3-yl)methanol, a key building block in the development of novel therapeutics. The protocols outlined below are based on established chemical principles and draw from methodologies reported in the scientific literature.
Introduction
This compound is a valuable intermediate in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1][2] This document details a reliable two-step synthetic route starting from 6-fluoronicotinic acid, involving an initial esterification followed by a reduction of the ester to the desired alcohol.
Synthetic Scheme
The overall synthetic pathway is illustrated in the workflow diagram below. The process begins with the esterification of 6-fluoronicotinic acid to produce a methyl ester, which is subsequently reduced to yield this compound.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Esterification of 6-Fluoronicotinic Acid
This protocol describes the conversion of 6-fluoronicotinic acid to its methyl ester, a key intermediate for the subsequent reduction. This procedure is adapted from standard esterification methods for nicotinic acid derivatives.[3]
Materials:
-
6-Fluoronicotinic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-fluoronicotinic acid.
-
Add a sufficient amount of anhydrous methanol to dissolve the starting material.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 6-fluoronicotinate. The crude product can be used in the next step without further purification or can be purified by column chromatography.
Protocol 2: Reduction of Methyl 6-fluoronicotinate
This protocol details the reduction of the ester to the corresponding alcohol, this compound, using sodium borohydride in methanol.[3]
Materials:
-
Methyl 6-fluoronicotinate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Water, deionized
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve methyl 6-fluoronicotinate in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride to the cooled solution in portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography to obtain the pure product.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the synthesis.
| Parameter | Step 1: Esterification | Step 2: Reduction | Overall |
| Starting Material | 6-Fluoronicotinic Acid | Methyl 6-fluoronicotinate | 6-Fluoronicotinic Acid |
| Product | Methyl 6-fluoronicotinate | This compound | This compound |
| Key Reagents | MeOH, H₂SO₄ | NaBH₄, MeOH | - |
| Typical Yield | >90% | 70-85% | 63-77% |
| Purity (Post-purification) | >95% | >98% | >98% |
| Reaction Time | 4-6 hours | 3-5 hours | 7-11 hours |
| Reaction Temperature | Reflux | 0 °C to Reflux | - |
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| CAS Number | 39891-05-9 |
| Appearance | Off-white to light yellow solid |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ = 128.05 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Sodium borohydride is a reactive reducing agent that reacts with water to produce hydrogen gas, which is flammable. Add it slowly and quench with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
References
Application Notes and Protocols: Scale-up Synthesis of (6-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Fluoropyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable synthesis is crucial for drug discovery and development programs. This document provides a detailed protocol for the gram-scale synthesis of this compound via the reduction of methyl 6-fluoronicotinate. The described method is robust, high-yielding, and suitable for scale-up in a laboratory setting.
Introduction
The fluorinated pyridine motif is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This compound serves as a versatile intermediate for the introduction of this moiety. The presented protocol details a two-step synthetic sequence commencing with the readily available 6-fluoronicotinic acid. The first step involves the esterification of the carboxylic acid to its corresponding methyl ester, followed by a selective reduction of the ester to the desired primary alcohol. This method avoids the use of hazardous and expensive reagents, making it an attractive approach for large-scale production.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 6-fluoronicotinate | Commercially available |
| CAS Number | 1427-06-1 | |
| Molecular Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | |
| Reducing Agent | Sodium borohydride (NaBH₄) | |
| Solvent | Methanol (MeOH) | |
| Reaction Temperature | 0-5 °C (addition), 65 °C (reflux) | [1] |
| Product | This compound | |
| CAS Number | 39891-05-9 | [2] |
| Molecular Formula | C₆H₆FNO | [2] |
| Molecular Weight | 127.12 g/mol | [2] |
| Typical Yield | >85% | |
| Purity (by NMR) | >95% |
Experimental Protocols
Step 1: Esterification of 6-Fluoronicotinic Acid (Optional, if starting from the acid)
This protocol assumes the starting material is methyl 6-fluoronicotinate. If starting from 6-fluoronicotinic acid, a standard Fischer esterification can be performed. Briefly, 6-fluoronicotinic acid is refluxed in an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then neutralized, and the product, methyl 6-fluoronicotinate, is extracted and purified.
Step 2: Scale-up Synthesis of this compound
This protocol is adapted from a general procedure for the reduction of pyridine esters.[1]
Materials:
-
Methyl 6-fluoronicotinate (1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 eq)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1 M Hydrochloric Acid (HCl) (for quenching)
Equipment:
-
Three-neck round-bottom flask of appropriate size
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add methyl 6-fluoronicotinate (1.0 eq).
-
Dissolution: Add anhydrous methanol to the flask to dissolve the starting material. A typical concentration is in the range of 0.5 to 1.0 M.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (4.0 eq) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. The addition can be exothermic.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting residue, add deionized water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound as an oil or solid.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols for the Analytical Characterization of (6-Fluoropyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the analytical characterization of (6-Fluoropyridin-3-yl)methanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for assessing the purity, identity, and quantity of this key intermediate in pharmaceutical synthesis.
Introduction
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. Its purity and characterization are critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). This application note outlines robust and reliable HPLC and GC-MS methods for the comprehensive analysis of this compound.
Chemical Structure:
Key Physicochemical Properties:
-
Molecular Formula: C₆H₆FNO[1]
-
Molecular Weight: 127.12 g/mol [1]
-
Appearance: Off-white to yellow solid
-
Solubility: Soluble in methanol, ethanol, and other polar organic solvents.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a suitable method for determining the purity of this compound and quantifying related substances. The presence of the polar hydroxyl group and the aromatic pyridine ring allows for good retention and separation on a C18 stationary phase.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water)
-
This compound reference standard
-
Methanol (for sample preparation)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes; return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | Approx. 7.5 | ~0.01 µg/mL | ~0.03 µg/mL |
| Potential Impurity 1 | Varies | - | - |
| Potential Impurity 2 | Varies | - | - |
Note: Retention times of impurities will vary based on their polarity. LOD and LOQ are estimates and should be determined during method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of the hydroxyl group in this compound, derivatization is recommended to improve its volatility and thermal stability for GC-MS analysis. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.
Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a spectral library
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
This compound reference standard
-
Ethyl acetate (GC grade)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Data Presentation: GC-MS
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| TMS-derivatized this compound | Approx. 12.8 | 199 (M+), 184 (M-15), 169, 109, 73 |
| (Underivatized Compound) | Earlier, broader peak | 127 (M+), 96, 77 |
Note: Retention times and mass fragments are predictive and should be confirmed with a reference standard. The molecular ion of the TMS derivative is expected at m/z 199.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflows for the analytical characterization of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow including silylation derivatization.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive approach for the analytical characterization of this compound. The HPLC method is ideal for purity assessment and quantification of non-volatile impurities, while the GC-MS method, following silylation, offers high sensitivity and structural confirmation. These protocols serve as a valuable resource for researchers and quality control analysts working with this important pharmaceutical intermediate. Method validation should be performed in accordance with relevant regulatory guidelines to ensure accuracy, precision, and robustness.
References
Application Notes: (6-Fluoropyridin-3-yl)methanol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Fluoropyridin-3-yl)methanol is a key building block in the synthesis of a variety of kinase inhibitors. Its structural features, including the fluorine-substituted pyridine ring, offer desirable properties for drug candidates, such as enhanced metabolic stability and improved binding interactions within the ATP-binding pocket of kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective kinase inhibitors, with a particular focus on the PI3Kβ inhibitor, GSK2636771.
Key Applications
The primary application of this compound in this context is its incorporation into the core structure of kinase inhibitors to form a critical ether linkage. This is exemplified in the synthesis of GSK2636771, a highly selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The (6-fluoropyridin-3-yl)methoxy moiety contributes significantly to the potency and selectivity of the final compound.
Featured Kinase Inhibitor: GSK2636771
GSK2636771 is a potent and orally bioavailable inhibitor of PI3Kβ, a key enzyme in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a common feature in many cancers, particularly those with a loss of the tumor suppressor PTEN. In such cancers, tumor cells often become dependent on PI3Kβ signaling for their growth and survival, making it an attractive therapeutic target.
Quantitative Data Summary
The inhibitory activity and selectivity of GSK2636771 have been extensively characterized. The following table summarizes key quantitative data for this compound.
| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ | Reference |
| Ki (nM) | 0.89 | >900 | >900 | >10 | [1] |
| IC50 (nM) | 5.2 | >4680 | >4680 | >52 | [1] |
| Selectivity Fold | - | >900x | >900x | >10x | [1] |
Signaling Pathway
GSK2636771 exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. Specifically, it targets the p110β catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to a downstream cascade of events, including the inhibition of AKT phosphorylation, which ultimately results in reduced cell proliferation and survival in PTEN-deficient cancer cells.
Experimental Protocols
The synthesis of GSK2636771 involves a multi-step sequence. A crucial step is the formation of the ether linkage between the pyridinone core and the this compound moiety, which can be efficiently achieved via a Mitsunobu reaction.
General Experimental Workflow for Kinase Inhibitor Synthesis
The overall synthesis can be broken down into the formation of key intermediates followed by their coupling and final modification.
Protocol 1: Mitsunobu Reaction for Ether Synthesis
This protocol describes the coupling of a pyridinone intermediate with this compound.
Materials:
-
Pyridinone intermediate (e.g., 3-nitro-5-(4-methylpiperazin-1-yl)pyridin-2-ol) (1.0 eq)
-
This compound (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the pyridinone intermediate and this compound in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.
-
Slowly add DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether intermediate.
Protocol 2: Reduction of the Nitro Group
Materials:
-
Ether intermediate from Protocol 1
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) solution (if using Fe) or concentrated HCl (if using SnCl2)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the ether intermediate in a suitable solvent (e.g., a mixture of EtOH and water).
-
Add the reducing agent (e.g., iron powder and ammonium chloride, or tin(II) chloride in concentrated HCl).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and filter through a pad of celite to remove the metal salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino-pyridine intermediate.
Protocol 3: Sulfonylation
Materials:
-
Amino-pyridine intermediate from Protocol 2
-
2,4-Difluorobenzenesulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amino-pyridine intermediate in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine to the solution.
-
Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor, GSK2636771.
Conclusion
This compound serves as a valuable synthon for the development of potent and selective kinase inhibitors. The protocols outlined in this document, centered around the synthesis of GSK2636771, provide a framework for researchers to utilize this building block in their drug discovery efforts. The strategic incorporation of the (6-fluoropyridin-3-yl)methoxy moiety can lead to compounds with improved pharmacological profiles, offering potential for the development of novel therapeutics targeting kinase-driven diseases.
References
Application Notes and Protocols for Photoredox-Mediated Synthesis of 3-Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-fluoropyridines utilizing photoredox catalysis. The pyridine motif is a cornerstone in medicinal chemistry, and the introduction of a fluorine atom at the 3-position can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and basicity.[1][2][3] Photoredox catalysis has emerged as a powerful, mild, and efficient strategy for constructing these valuable building blocks.[1][2][3]
Method 1: De Novo Synthesis via Coupling of α,α-Difluoro-β-iodoketones and Silyl Enol Ethers
This method provides a versatile route to diversely substituted 3-fluoropyridines starting from two different ketone precursors. The key steps involve the photoredox-mediated coupling of an α,α-difluoro-β-iodoketone with a silyl enol ether, followed by a one-pot condensation with an ammonia source to construct the pyridine ring.[2][3][4]
Reaction Principle and Signaling Pathway
The reaction is initiated by the visible-light excitation of a photocatalyst, typically an iridium complex like fac-Ir(ppy)₃. The excited photocatalyst reduces the α,α-difluoro-β-iodoketone to generate a radical intermediate. This radical then adds to the silyl enol ether. The resulting radical is oxidized by the photocatalyst, leading to the formation of a 1,5-diketone after elimination of the silyl group. Finally, condensation with ammonium acetate in the same pot yields the 3-fluoropyridine product.[2][3][4]
Caption: Proposed mechanism for the photoredox-mediated synthesis of 3-fluoropyridines.
Experimental Data
The following table summarizes the reaction outcomes for a variety of substrates under optimized conditions. The yields reported are for the isolated product after the one-pot, two-step procedure.
| Entry | α,α-Difluoro-β-iodoketone (R¹) | Silyl Enol Ether (R², R³) | Product | Yield (%) |
| 1 | 1-(4-Methoxyphenyl)-2,2-difluoro-3-iodopropan-1-one | 1-(Trimethylsilyloxy)cyclohex-1-ene | 2-(4-Methoxyphenyl)-3-fluoro-5,6,7,8-tetrahydroquinoline | 91 |
| 2 | 1-(4-Chlorophenyl)-2,2-difluoro-3-iodopropan-1-one | 1-(Trimethylsilyloxy)cyclohex-1-ene | 2-(4-Chlorophenyl)-3-fluoro-5,6,7,8-tetrahydroquinoline | 85 |
| 3 | 2,2-Difluoro-3-iodo-1-phenylpropan-1-one | 1-(Trimethylsilyloxy)cyclohex-1-ene | 3-Fluoro-2-phenyl-5,6,7,8-tetrahydroquinoline | 90 |
| 4 | 2,2-Difluoro-3-iodo-1-(thiophen-2-yl)propan-1-one | 1-(Trimethylsilyloxy)cyclohex-1-ene | 3-Fluoro-2-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline | 82 |
| 5 | 2,2-Difluoro-3-iodo-1-phenylpropan-1-one | 1-Phenyl-1-(trimethylsilyloxy)ethene | 3-Fluoro-2,4-diphenylpyridine | 88 |
| 6 | 2,2-Difluoro-3-iodo-1-phenylpropan-1-one | 2-(Trimethylsilyloxy)prop-1-ene | 3-Fluoro-4-methyl-2-phenylpyridine | 75 |
| 7 | 1-Cyclohexyl-2,2-difluoro-3-iodopropan-1-one | 1-(Trimethylsilyloxy)cyclohex-1-ene | 2-Cyclohexyl-3-fluoro-5,6,7,8-tetrahydroquinoline | 80 |
Data synthesized from J. Org. Chem. 2017, 82, 24, 12967–12974.[2][3][4]
Detailed Experimental Protocol
This protocol is adapted from the work of Scherbinina, et al.[2][3][4]
Materials and Equipment:
-
α,α-Difluoro-β-iodoketone (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
fac-Ir(ppy)₃ (1 mol %)
-
Triphenylphosphine (20 mol %)
-
Ammonium acetate (NH₄OAc) (10 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Caption: General experimental workflow for the one-pot synthesis of 3-fluoropyridines.
Step 1: Reaction Setup (Photoredox Coupling)
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the α,α-difluoro-β-iodoketone (e.g., 0.2 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.002 mmol, 1 mol %), and triphenylphosphine (0.04 mmol, 20 mol %).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen) three times.
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Add the silyl enol ether (0.3 mmol, 1.5 equiv) via syringe and stir the mixture.
Step 2: Irradiation
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp.
-
Irradiate the mixture at room temperature with vigorous stirring for 15 hours. The reaction progress can be monitored by TLC or LC-MS.
Step 3: One-Pot Condensation
-
After the initial 15-hour irradiation period, remove the light source.
-
To the reaction mixture, add ammonium acetate (2.0 mmol, 10 equiv).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the mixture at this temperature for 3 hours.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-fluoropyridine.
Method 2: Direct C-H Fluorination (Outlook and Challenges)
The direct fluorination of a pyridine C-H bond is a highly desirable transformation for late-stage functionalization in drug discovery.[5] Photoredox catalysis offers a promising avenue for such reactions, typically involving the generation of a fluorine radical or a highly electrophilic fluorinating species. However, achieving regioselectivity on the pyridine ring is a significant challenge.
-
Regioselectivity: Pyridine is an electron-deficient heterocycle, and direct electrophilic attack is often disfavored and tends to occur at the 3-position. Radical reactions, however, can show different selectivity patterns. The protonated pyridine ring is highly electron-deficient, making it susceptible to radical addition, often favoring the 2- and 4-positions.
-
Current Status: While photoredox-mediated C-H functionalization of heterocycles is a burgeoning field, specific, high-yielding protocols for the direct C-H fluorination of pyridines selectively at the 3-position are still under development. Many existing methods for direct pyridine fluorination are not photocatalytic or show selectivity for the 2-position.[6][7] Future research in this area will likely focus on the development of new photocatalysts and fluorinating reagents, or the use of directing groups to control the site of fluorination.
Researchers interested in this approach should monitor the literature for emerging methods in photocatalytic C-H activation and fluorination of electron-deficient heterocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Photoredox-catalyzed direct C–H monofluoromethylation of heteroarenes [ouci.dntb.gov.ua]
- 4. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers [organic-chemistry.org]
- 5. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
Application Notes and Protocols for (6-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of (6-Fluoropyridin-3-yl)methanol in a laboratory setting. The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the chemical compound for research and development purposes.
Chemical and Physical Properties
This compound is a fluorinated pyridine derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | PubChem[1] |
| Molecular Weight | 127.12 g/mol | PubChem[1] |
| Appearance | White crystal or crystalline powder | ChemBK[2] |
| Melting Point | 55-59 °C | ChemBK[2] |
| Boiling Point | 240-242 °C | ChemBK[2] |
| Density | 1.29 g/cm³ | ChemBK[2] |
| Solubility | Low solubility in water. Soluble in ethanol, methanol, and dichloromethane. | ChemBK[2] |
| CAS Number | 39891-05-9 | PubChem[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and take appropriate safety precautions.
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed (Acute toxicity, oral)
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H315: Causes skin irritation (Skin corrosion/irritation)
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H319: Causes serious eye irritation (Serious eye damage/eye irritation)
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H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
GHS Pictograms:
Signal Word: Warning
Handling and Storage Protocols
Adherence to the following protocols is mandatory to minimize risks associated with the handling and storage of this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling the compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat must be worn. Ensure it is fully buttoned. Full-length pants and closed-toe shoes are also required.
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.
Safe Handling Procedures
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Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
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Do not eat, drink, or smoke in the laboratory.
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Wash hands thoroughly with soap and water after handling.
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Use only in a well-ventilated area, preferably a certified chemical fume hood.
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Keep the container tightly closed when not in use.
Storage Conditions
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Store in a cool, dry, and well-ventilated area.
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Keep the container tightly sealed to prevent moisture absorption and contamination.
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Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Protocols
The following is a generalized protocol for the use of this compound as a reagent in a chemical reaction. This protocol should be adapted based on the specific requirements of the experiment.
Materials and Equipment
-
This compound
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Reaction vessel (e.g., round-bottom flask)
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Magnetic stirrer and stir bar
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Appropriate solvent (e.g., dichloromethane, ethanol)
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Other reagents as required by the specific synthesis
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Chemical fume hood
-
Standard laboratory glassware
-
Personal Protective Equipment (as specified in section 3.1)
Experimental Procedure
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Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware and equipment within the fume hood.
-
Reagent Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust.
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Reaction Setup: Place the reaction vessel on the magnetic stirrer inside the fume hood. Add the solvent and stir bar to the vessel.
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Addition of Reagent: Slowly add the weighed this compound to the solvent in the reaction vessel. If the reaction is exothermic, an ice bath may be necessary to control the temperature.
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Reaction Monitoring: Add other reagents as required by the specific protocol. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
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Work-up and Purification: Once the reaction is complete, follow the specific work-up and purification procedures for the desired product. All work-up and purification steps should be performed in the fume hood.
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Decontamination: Clean all glassware and equipment that came into contact with this compound with an appropriate solvent.
Emergency Procedures
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
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Spill:
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Small Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste. Clean the spill area with a suitable solvent.
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Large Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb the spill with an inert material and place it in a designated chemical waste container.
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Visualization
Logical Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Fluoropyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (6-Fluoropyridin-3-yl)methanol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the sodium borohydride reduction method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium Borohydride (NaBH₄): NaBH₄ is moisture-sensitive and can decompose over time. 2. Insufficient Reagent: The molar ratio of NaBH₄ to the starting aldehyde may be too low. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 4. Poor Quality Starting Material: The 6-fluoropyridine-3-carboxaldehyde may be impure. | 1. Use freshly opened or properly stored NaBH₄. Consider titrating the reagent to determine its active hydride content. 2. Increase the molar equivalents of NaBH₄. A common range is 1.5 to 3.0 equivalents.[1] 3. Allow the reaction to warm to room temperature after the initial addition of NaBH₄ at 0 °C. 4. Check the purity of the starting material by NMR or GC-MS and purify if necessary. |
| Incomplete Reaction | 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Starting Material: The aldehyde may not be fully dissolved in the solvent. 3. Decomposition of NaBH₄: The reagent may have decomposed before the reaction was complete. | 1. Monitor the reaction by Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. 2. Use a co-solvent like THF to improve solubility. 3. Add the NaBH₄ in portions rather than all at once to maintain a sufficient concentration of the reducing agent. |
| Formation of Side Products | 1. Over-reduction: While less common for aldehydes, prolonged reaction times or excessive NaBH₄ could potentially lead to other reductions. 2. Reaction with Solvent: In protic solvents like methanol, NaBH₄ can react to form alkoxyborohydrides, which have different reactivities. | 1. Monitor the reaction closely by TLC and quench the reaction promptly upon completion. 2. Perform the reaction at a lower temperature (e.g., 0 °C) to control reactivity. |
| Difficult Product Isolation | 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make separation of the organic layer difficult. 2. Product Solubility in Aqueous Layer: The product may have some solubility in the aqueous phase, leading to loss during extraction. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. |
| Product Purity Issues | 1. Residual Boron Salts: Boron-containing byproducts can be difficult to remove. 2. Co-elution during Chromatography: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. An acidic workup can help to hydrolyze and remove boron salts. A common method is to add dilute HCl. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization is also an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common and reliable method is the reduction of 6-fluoropyridine-3-carboxaldehyde with a mild reducing agent like sodium borohydride (NaBH₄). This method is generally high-yielding, proceeds under mild conditions, and is tolerant of the fluorine substituent on the pyridine ring.
Q2: What are the critical safety precautions to take during this synthesis?
A2: Key safety precautions include:
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Sodium Borohydride (NaBH₄): Handle in a well-ventilated fume hood. It is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Avoid contact with skin and eyes.[2][3][4][5]
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6-Fluoropyridine-3-carboxaldehyde: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[6]
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Solvents: Methanol is flammable and toxic. Handle in a fume hood.
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Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot will indicate the progression of the reaction.
Q4: What is the best way to purify the final product?
A4: The final product can be purified by either column chromatography on silica gel or by recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is typically effective. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature should be chosen.
Q5: Can other reducing agents be used for this transformation?
A5: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less chemoselective and requires stricter anhydrous conditions. Catalytic hydrogenation is another possibility, but may require optimization to avoid side reactions. For most lab-scale syntheses, NaBH₄ offers the best balance of reactivity, selectivity, and ease of handling.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol is a representative procedure based on standard organic chemistry practices for the reduction of aromatic aldehydes.
Materials:
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6-Fluoropyridine-3-carboxaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoropyridine-3-carboxaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 - 2.0 eq) to the solution in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature at 0 °C.
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After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of deionized water.
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Remove the methanol under reduced pressure using a rotary evaporator.
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To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Typical Solvent(s) | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temp. | 85-98% | Mild, selective for aldehydes and ketones, easy to handle. | May react slowly with some sterically hindered aldehydes. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to reflux | 90-99% | Very powerful reducing agent. | Not chemoselective, reacts violently with water and protic solvents. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Room temp. to elevated temp. and pressure | Variable | "Green" reagent, high yields possible. | May require specialized equipment, catalyst can be expensive and pyrophoric. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. reddit.com [reddit.com]
- 3. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude (6-Fluoropyridin-3-yl)methanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (6-Fluoropyridin-3-yl)methanol via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of polar compounds like this compound, silica gel is the most commonly used stationary phase due to its polar nature.[1][2] Alumina can also be used, but silica gel is generally the first choice.[1][2]
Q2: How do I select an appropriate mobile phase (eluent) for the purification?
A2: The choice of mobile phase is critical for successful separation. A good starting point is a solvent system of n-hexane and ethyl acetate.[3] To determine the optimal ratio, it is highly recommended to first perform thin-layer chromatography (TLC) analysis.[4] The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[4]
Q3: My compound is not moving from the origin of the column. What should I do?
A3: This indicates that the mobile phase is not polar enough to displace the this compound from the silica gel.[5] You will need to gradually increase the polarity of your eluent. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[5]
Q4: My compound is eluting too quickly with the solvent front. How can I improve retention?
A4: If your compound is eluting too quickly, your mobile phase is too polar.[5] To increase retention on the column, you need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexane in a hexane/ethyl acetate system).[5]
Q5: I am observing poor separation between my product and impurities. What are the common troubleshooting steps?
A5: Poor resolution can be caused by several factors. Here are some steps to troubleshoot this issue:
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Optimize the Mobile Phase: As mentioned previously, the polarity of the eluent is crucial. Fine-tune the solvent ratio to maximize the difference in Rf values between your product and the impurities.[5]
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Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as this can lead to uneven solvent flow and band broadening.[1]
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Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent to prevent it from spreading out.[6]
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Flow Rate: A slower flow rate can often improve separation.
Q6: Can I use a gradient elution for this purification?
A6: Yes, a gradient elution can be very effective, especially if the crude mixture contains impurities with a wide range of polarities. You would start with a less polar solvent system and gradually increase the polarity over the course of the separation.[2] This allows for the elution of less polar impurities first, followed by your product, and then more polar impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No elution of this compound | Eluent is not polar enough. | Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).[5] |
| This compound elutes with the solvent front | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[5] |
| Poor separation of product and impurities (co-elution) | - Improper mobile phase polarity.- Poorly packed column.- Sample band is too wide. | - Optimize the mobile phase using TLC to achieve a larger ∆Rf.- Repack the column carefully to ensure it is homogenous.- Dissolve the sample in a minimal amount of solvent for loading.[6] |
| Streaking or tailing of the product band | - Sample is overloaded on the column.- Compound is interacting too strongly with the stationary phase. | - Reduce the amount of crude material loaded onto the column.- Consider adding a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent to reduce strong interactions with the silica gel.[4] |
| Cracked or channeled column bed | - Improper packing technique.- Column ran dry at some point. | - Repack the column.- Always ensure the solvent level is above the top of the stationary phase. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities present in your crude material.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)[3]
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n-Hexane
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Ethyl acetate
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Glass chromatography column
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Collection tubes/flasks
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TLC plates, chamber, and UV lamp
2. Procedure:
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TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate using various ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the this compound an Rf value of approximately 0.2-0.3.
-
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Column Preparation:
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Prepare a slurry of silica gel in the initial, less polar eluting solvent.
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
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Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
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Carefully add the sample solution to the top of the silica gel bed using a pipette.
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Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just at the top of the silica.
-
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Elution:
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Carefully add the eluting solvent to the top of the column.
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Begin collecting fractions.
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If using a gradient elution, gradually increase the proportion of ethyl acetate in the n-hexane/ethyl acetate mixture.
-
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Fraction Analysis:
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Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
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Elution Gradient Example
| Step | n-Hexane (%) | Ethyl Acetate (%) | Column Volumes | Purpose |
| 1 | 90 | 10 | 2 | Elute non-polar impurities |
| 2 | 80 | 20 | 5 | Elute this compound |
| 3 | 50 | 50 | 3 | Elute more polar impurities |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of (6-Fluoropyridin-3-yl)methanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Fluoropyridin-3-yl)methanol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly when proceeding via the reduction of a 6-fluoronicotinic acid derivative.
Q1: What are the most common side reactions I should be aware of?
The primary synthesis route involves the reduction of an ester of 6-fluoronicotinic acid (e.g., methyl 6-fluoronicotinate). During this process, several side reactions can occur, leading to impurities and reduced yields. The most prevalent side reactions include:
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Incomplete Reduction: The starting ester is not fully converted to the desired alcohol.
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Hydrolysis of the Fluoro Group: The fluorine atom on the pyridine ring is substituted by a hydroxyl group, forming (6-hydroxypyridin-3-yl)methanol. This is more likely under harsh temperature or pH conditions.
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Over-reduction: In some cases, the pyridine ring itself can be partially or fully reduced, especially with more powerful reducing agents or under forcing conditions.
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Formation of Borate Esters: When using borohydride reagents, intermediate borate esters can form, which require a proper workup to hydrolyze to the final alcohol product.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue and can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach to diagnosing the problem.
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Reagent Quality: Ensure the reducing agent (e.g., NaBH₄, LiAlH₄) is fresh and has been stored under anhydrous conditions. The purity of the starting methyl 6-fluoronicotinate is also crucial.
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Reaction Conditions: Temperature control is critical. For reductions with sodium borohydride, the reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. Overheating can promote side reactions.
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Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete conversion. It is common to use a molar excess of the hydride reagent.
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Workup Procedure: Incomplete hydrolysis of intermediate borate esters can result in loss of product during extraction. Ensure the workup includes an acidic or basic quench to break down these intermediates.
Q3: I am observing an impurity with a mass corresponding to the loss of fluorine and the addition of a hydroxyl group. How can I prevent this?
This impurity is likely (6-hydroxypyridin-3-yl)methanol. Its formation is a result of nucleophilic aromatic substitution of the fluorine atom.
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Control the Temperature: Avoid excessive heating during the reaction and workup.
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pH Management: Be cautious with strongly basic conditions during the workup, as this can facilitate the hydrolysis of the C-F bond.
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Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of this side reaction. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q4: How can I effectively purify the final product from the common side products?
Purification is typically achieved through column chromatography on silica gel.
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Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The polarity of the solvent system should be optimized based on TLC analysis.
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This compound: This is a polar compound and will have a moderate Rf value.
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Methyl 6-fluoronicotinate (unreacted starting material): This is less polar than the product and will have a higher Rf.
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(6-Hydroxypyridin-3-yl)methanol: This side product is more polar than the desired product due to the additional hydroxyl group and will have a lower Rf.
Data Presentation
Table 1: Effect of Reducing Agent Stoichiometry on Reaction Outcome
| Molar Equivalents of NaBH₄ | Yield of this compound (%) | Unreacted Methyl 6-fluoronicotinate (%) | (6-Hydroxypyridin-3-yl)methanol (%) |
| 1.5 | 65 | 30 | < 5 |
| 2.5 | 85 | < 5 | < 5 |
| 4.0 | 83 | < 2 | ~10 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Side Product Formation
| Reaction Temperature (°C) | Yield of this compound (%) | (6-Hydroxypyridin-3-yl)methanol (%) |
| 0 to 25 | 85 | < 5 |
| 50 | 70 | > 20 |
| 80 (Reflux) | 45 | > 40 |
Note: Data is illustrative and assumes a reaction time of 4 hours.
Experimental Protocols
Protocol 1: Reduction of Methyl 6-fluoronicotinate with Sodium Borohydride
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Reaction Setup: To a solution of methyl 6-fluoronicotinate (1 equivalent) in methanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer, add the solution dropwise to a suspension of sodium borohydride (2.5 equivalents) in methanol at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
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Workup: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to yield this compound as a white solid.
Visualizations
Caption: Key reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Technical Support Center: Optimization of Reaction Conditions for Fluoropyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluoropyridines. This guide focuses on the two primary synthetic routes: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), including the Halex reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluoropyridines?
A1: The two most prevalent methods for synthesizing fluoropyridines are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr), which includes the Halex reaction.[1] The Balz-Schiemann reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[1] The Halex reaction is a type of SNAr reaction where a chloro- or bromopyridine is treated with a fluoride salt at elevated temperatures to exchange the halogen for fluorine.[1]
Q2: I am getting a low yield in my fluoropyridine synthesis. What general troubleshooting steps should I take?
A2: A low yield can be attributed to several factors depending on the specific reaction. A general approach to troubleshooting involves:
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Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the major byproducts in your crude reaction mixture.
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Optimize Reaction Conditions: Once the side products are known, you can adjust reaction parameters to minimize their formation. Key parameters to investigate include reaction temperature, solvent purity, and the rigorous exclusion of water, particularly in Halex reactions.[1]
Q3: How can I purify my crude fluoropyridine product?
A3: Purification of fluoropyridines often involves a combination of techniques. Common methods include:
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Extraction: An initial workup using an organic solvent and aqueous washes can remove many impurities. For basic pyridine products, an acidic wash can be used to extract the product into the aqueous layer as its hydrochloride salt, followed by basification and re-extraction into an organic solvent.
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Distillation: For volatile fluoropyridines, distillation (simple, fractional, or vacuum) is an effective method for purification.[2]
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Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from byproducts and unreacted starting materials.[3]
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Recrystallization: For solid fluoropyridines, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material.
Troubleshooting Guides
The Balz-Schiemann Reaction
Issue 1: Low Yield of Fluoropyridine
| Potential Cause | Troubleshooting Action |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of the nitrite source. Use a slight excess of the diazotizing agent (e.g., sodium nitrite). |
| Premature Decomposition of Diazonium Salt | Maintain a low temperature throughout the diazotization and handling of the diazonium salt. The diazonium salt is often unstable and should be used immediately in the next step. |
| Inefficient Fluoride Exchange | Ensure the fluorinating agent (e.g., HBF4, KF) is of high quality and used in sufficient excess. For thermal decomposition, optimize the temperature to ensure complete reaction without degrading the product. |
| Side Reactions | The formation of hydroxypyridines is a common side reaction due to the presence of water.[1] Ensure all reagents and solvents are anhydrous. |
Issue 2: Formation of Phenolic Byproducts (Hydroxypyridines)
| Potential Cause | Troubleshooting Action |
| Reaction with Water | The pyridyl cation intermediate can react with water to form hydroxypyridines.[1] It is critical to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Runaway Reaction During Thermal Decomposition
| Potential Cause | Troubleshooting Action |
| Exothermic Decomposition | The thermal decomposition of diazonium salts can be highly exothermic and release nitrogen gas, potentially leading to a dangerous pressure buildup.[4][5] Perform the decomposition on a small scale initially to assess its vigor. Add the diazonium salt portion-wise to the hot solvent or heat the diazonium salt solution slowly and with efficient stirring. Ensure adequate cooling capacity is available. |
Nucleophilic Aromatic Substitution (SNAr) / Halex Reaction
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Action |
| Low Reactivity of Substrate | SNAr reactions are favored on electron-deficient pyridine rings. If your substrate is electron-rich, consider using a stronger nucleophile, higher reaction temperatures, or a catalyst. |
| Poor Solubility of Fluoride Source | Alkali metal fluorides like KF have low solubility in many organic solvents. Use a high-boiling polar aprotic solvent such as DMSO, DMF, or sulfolane to increase solubility.[6][7] The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can also enhance the reaction rate.[8] |
| Presence of Water | Water can hydrate the fluoride ions, reducing their nucleophilicity. Ensure all reagents and solvents are rigorously dried. Anhydrous potassium fluoride is crucial for the Halex reaction. |
| Catalyst Deactivation | If using a catalyst, it may be deactivated by impurities in the starting materials or solvent. Ensure all components are pure. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Action |
| Reaction with Solvent | At high temperatures, some polar aprotic solvents like DMF can decompose or react with the substrate or product. Consider using a more stable solvent like sulfolane. |
| Hydrolysis of Product | If water is present, the desired fluoropyridine can be hydrolyzed to the corresponding hydroxypyridine, especially under basic conditions. Maintain anhydrous conditions throughout the reaction and workup. |
| Polymerization | Some fluoropyridines can be unstable and prone to polymerization, especially in the presence of acids or upon exposure to light.[9] Store the purified product in a cool, dark place. |
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Fluoronitrobenzene in a Halex Reaction
| Solvent | Yield (%) |
| Dimethyl Sulfoxide (DMSO) | Dramatically higher yields |
| Dimethylformamide (DMF) | Lower yield than DMSO |
| Sulfolane | Lower yield than DMSO |
Data derived from comparative studies on p-nitrochlorobenzene.[7]
Table 2: Comparison of Fluoride Sources in Halex-type Reactions
| Fluoride Source | Typical Conditions | Advantages | Disadvantages |
| Potassium Fluoride (KF) | High temperatures (150-250 °C) in polar aprotic solvents.[6] | Inexpensive and readily available. | Low solubility, requires high temperatures. |
| Cesium Fluoride (CsF) | Can be used at lower temperatures than KF. | More soluble and reactive than KF. | More expensive than KF. |
| Tetrabutylammonium Fluoride (TBAF) | Milder reaction conditions. | High solubility and reactivity. | Can be expensive and hygroscopic. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol is adapted from a detailed experimental procedure for the synthesis of 4-fluoropyridine.[9]
Materials:
-
4-Aminopyridine (14.4 g, 153 mmol)
-
42% aqueous solution of HBF4
-
Sodium nitrite (12.0 g, 174 mmol)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Calcium hydride (CaH2)
Procedure:
-
Diazotization: In a 200 mL two-necked flask, charge the 42% aqueous HBF4 solution. Add 4-aminopyridine and heat to 40 °C to dissolve. Cool the solution to 5-7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate. Slowly add sodium nitrite while maintaining the temperature between 5-9 °C. After the addition, stir for an additional 30 minutes at 5-10 °C.
-
Decomposition and Work-up: Allow the reaction mixture to warm to 25 °C. Slowly add the mixture to a solution of NaHCO3 in water to neutralize the acid. Extract the aqueous mixture with CH2Cl2.
-
Drying and Purification: Combine the organic layers and dry with anhydrous Na2SO4. Decant the solution and add CaH2 to thoroughly dry the solution overnight. Remove the solvent by distillation. The crude product can be further purified by vacuum transfer to yield pure 4-fluoropyridine.
Protocol 2: General Procedure for Halex Fluorination of a Chloropyridine
This is a general protocol based on typical conditions for Halex reactions.[6][8]
Materials:
-
Chloropyridine substrate (e.g., 2-chloropyridine)
-
Anhydrous potassium fluoride (KF)
-
Polar aprotic solvent (e.g., DMSO, sulfolane)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous KF (2-3 equivalents) and the polar aprotic solvent. If using, add the phase-transfer catalyst (0.1 equivalents).
-
Reaction: Add the chloropyridine substrate (1 equivalent) to the mixture. Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. byjus.com [byjus.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. byjus.com [byjus.com]
- 6. Halex process - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Common impurities in (6-Fluoropyridin-3-yl)methanol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Fluoropyridin-3-yl)methanol. The information focuses on identifying and removing common impurities that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in commercially available or synthesized this compound?
A1: The most common impurities are typically related to the synthetic route used. A prevalent method for synthesizing this compound is the reduction of 6-fluoronicotinic acid or its corresponding esters (e.g., methyl or ethyl 6-fluoronicotinate). Therefore, potential impurities include:
-
Unreacted Starting Materials: 6-fluoronicotinic acid or its ester.
-
Incomplete Reduction Products: 6-Fluoropyridine-3-carboxaldehyde.
-
Byproducts from Reagents: Salts resulting from the neutralization of the reducing agent (e.g., borate salts if using sodium borohydride).
-
Residual Solvents: Solvents used during the reaction and workup, such as tetrahydrofuran (THF), ethanol, or toluene.
-
Positional Isomers: While less common with a pure starting material, trace amounts of other fluoropyridinylmethanol isomers could be present.
-
Degradation Products: Over time or with exposure to air and light, oxidation of the methanol group to an aldehyde or carboxylic acid can occur.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-layer chromatography (TLC) is a quick and effective method for initial purity assessment. A suitable eluent system would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The presence of multiple spots would indicate impurities. For more quantitative and definitive analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: My NMR spectrum of this compound shows unexpected peaks. What could they be?
A3: Unexpected peaks in an NMR spectrum can arise from various impurities.
- A broad singlet around 10-12 ppm in ¹H NMR could indicate the presence of the carboxylic acid proton of unreacted 6-fluoronicotinic acid.
- A singlet around 9-10 ppm in ¹H NMR might suggest the presence of the aldehyde proton from 6-fluoropyridine-3-carboxaldehyde.
- Residual solvent peaks are also common. For example, you might see peaks for THF, ethyl acetate, or dichloromethane.
- If you have access to 2D NMR techniques like COSY and HSQC, they can help in elucidating the structures of unknown impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted 6-Fluoronicotinic Acid
-
Symptom: A spot with a lower Rf value than the product on TLC (as the acid is more polar). In HPLC, an earlier eluting peak might be observed depending on the column and mobile phase. ¹H NMR may show a broad peak in the downfield region (>10 ppm).
-
Cause: Incomplete reduction of the carboxylic acid. This could be due to insufficient reducing agent, short reaction time, or low reaction temperature.
-
Solution:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The acidic impurity will be extracted into the aqueous layer as its sodium salt. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.
-
Column Chromatography: If the acid-base extraction is not sufficient, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective method.
-
Issue 2: Presence of 6-Fluoropyridine-3-carboxaldehyde
-
Symptom: A spot on TLC with an Rf value that may be similar to or slightly different from the product. In HPLC, a distinct peak will be present. ¹H NMR will show a characteristic aldehyde proton signal around 9-10 ppm.
-
Cause: Incomplete reduction of the starting ester or intermediate aldehyde.
-
Solution:
-
Further Reduction: The crude mixture can be subjected to another reduction step using a mild reducing agent like sodium borohydride in ethanol. This will convert the residual aldehyde to the desired alcohol.
-
Bisulfite Adduct Formation: The aldehyde can be selectively removed by forming a solid bisulfite adduct. Stir the crude product in a saturated solution of sodium bisulfite. The aldehyde will form a solid adduct which can be filtered off. The purified alcohol can then be recovered from the filtrate.
-
Column Chromatography: Silica gel column chromatography can effectively separate the aldehyde from the alcohol.
-
Quantitative Data Summary
The following table summarizes hypothetical purity levels before and after applying specific purification techniques. Actual values will vary depending on the initial impurity concentration and the specific experimental conditions.
| Impurity | Typical Initial Concentration (%) | Purification Method | Expected Final Concentration (%) |
| 6-Fluoronicotinic Acid | 1-5 | Acid-Base Extraction | < 0.5 |
| 6-Fluoronicotinic Acid | 1-5 | Column Chromatography | < 0.1 |
| 6-Fluoropyridine-3-carboxaldehyde | 1-10 | Further Reduction | < 0.5 |
| 6-Fluoropyridine-3-carboxaldehyde | 1-10 | Column Chromatography | < 0.1 |
| Residual Solvents | Variable | High Vacuum Drying | < 0.1 |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in ethyl acetate (10 mL per 1 g of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently. Release the pressure frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with sodium bicarbonate solution two more times.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the identification and removal of impurities.
Stability issues of (6-Fluoropyridin-3-yl)methanol under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (6-Fluoropyridin-3-yl)methanol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, like many pyridyl-methanol compounds, is generally stable under neutral conditions at recommended storage temperatures (cool, dry, and dark place).[1][2] However, its stability can be compromised under acidic and basic conditions, leading to potential degradation. The presence of the fluorine atom and the pyridine ring can influence its reactivity.
Q2: What potential degradation pathways should I be aware of under acidic conditions?
A2: Under acidic conditions, the pyridine nitrogen can be protonated, which can activate the molecule for further reactions. Potential degradation pathways may include:
-
Etherification: In the presence of alcoholic solvents, acid catalysis can promote the formation of an ether.
-
Polymerization: Under strong acidic conditions and elevated temperatures, polymerization or formation of colored degradation products may occur.
-
Dehydration: Although less likely for a primary alcohol, strong acids and high temperatures could potentially lead to dehydration reactions.
Q3: What are the likely degradation pathways under basic conditions?
A3: Basic conditions can deprotonate the hydroxyl group, forming an alkoxide. This can make the compound susceptible to:
-
Oxidation: The alkoxide may be more susceptible to oxidation, especially in the presence of air (oxygen), leading to the corresponding aldehyde or carboxylic acid.
-
Disproportionation Reactions: In some cases, pyridyl methanols can undergo base-catalyzed disproportionation.
Q4: How should I properly store this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it is recommended to:
-
Store in a tightly sealed container to prevent moisture absorption and oxidation.[3]
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3]
-
For long-term storage, refrigeration (2-8 °C) is advisable.[2]
-
Use amber glass vials or opaque containers to protect from light.[2]
Troubleshooting Guide
Issue 1: I am observing a loss of purity of my this compound sample over time in my acidic reaction mixture.
-
Question: What could be causing the degradation of my compound in an acidic medium?
-
Answer: The acidic environment is likely promoting degradation. The extent of degradation depends on the acid strength, temperature, and reaction time. Consider reducing the acid concentration or running the reaction at a lower temperature. If possible, use a non-protic solvent to minimize side reactions. Forced degradation studies are often performed to understand such liabilities.[4][5]
Issue 2: My reaction in a basic solution is turning yellow/brown, and I am seeing multiple new peaks on my chromatogram.
-
Question: What is causing the color change and the appearance of multiple impurities in my basic reaction?
-
Answer: The color change often indicates the formation of degradation products, potentially through oxidation or polymerization pathways. The basic conditions can make the compound more reactive towards air oxidation. It is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Analyzing the new peaks by mass spectrometry can help identify the degradation products.
Issue 3: I am getting inconsistent results when using this compound in my experiments.
-
Question: Why am I observing variability in my experimental outcomes?
-
Answer: Inconsistent results can stem from the degradation of your starting material. Ensure that you are using a fresh sample or a sample that has been stored under the recommended conditions. It is good practice to check the purity of the starting material by a suitable analytical method (e.g., HPLC, NMR) before each use. If the compound is dissolved in a solvent for stock solutions, the stability in that solvent should also be considered.
Illustrative Data from Hypothetical Stability Studies
The following tables represent the type of data that would be generated from forced degradation studies to assess the stability of this compound.
Table 1: Hypothetical Degradation of this compound under Acidic Conditions.
| Condition | Time (hours) | Temperature (°C) | % Degradation |
| 0.1 M HCl | 2 | 60 | 5.2 |
| 0.1 M HCl | 8 | 60 | 15.8 |
| 1 M HCl | 2 | 60 | 25.1 |
| 1 M HCl | 8 | 60 | 68.4 |
Table 2: Hypothetical Degradation of this compound under Basic Conditions.
| Condition | Time (hours) | Temperature (°C) | % Degradation |
| 0.1 M NaOH | 2 | 60 | 8.9 |
| 0.1 M NaOH | 8 | 60 | 28.3 |
| 1 M NaOH | 2 | 60 | 45.7 |
| 1 M NaOH | 8 | 60 | >90 (complete degradation) |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[5][6] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[6]
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Mass spectrometer (for identification of degradation products)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of HCl solution (0.1 M and 1 M separately).
-
Incubate the solutions at a specific temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of base before analysis.
-
Analyze the samples by HPLC.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of NaOH solution (0.1 M and 1 M separately).
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an appropriate amount of acid before analysis.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%).
-
Keep the solution at room temperature and monitor for degradation at various time points.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at different time points.
-
-
Analysis:
-
Analyze all stressed samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, use LC-MS to identify the major degradation products.
-
Visualizations
Caption: Hypothetical acid-catalyzed degradation pathways.
Caption: Hypothetical base-catalyzed degradation pathways.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting workflow for stability issues.
References
- 1. aksci.com [aksci.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Proper Storage of Pharma-Grade Methanol: Best Practices [purosolv.com]
- 4. scribd.com [scribd.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in the synthesis of its derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of curcumin derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in curcumin derivative synthesis?
Low conversion rates in the synthesis of curcumin derivatives can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, many syntheses, like the Claisen-Schmidt condensation, require specific temperature control to proceed efficiently.[1][2]
-
Reagent Purity: The purity of starting materials, particularly curcumin and the reacting aldehydes, is crucial. Impurities can interfere with the reaction and lead to the formation of side products.
-
Catalyst Inefficiency: The choice and handling of the catalyst are vital. For example, in reactions catalyzed by piperidine and acetic acid, the molar ratio and freshness of the catalysts can significantly impact the yield.[3] In other cases, catalyst deactivation due to water or other contaminants can be an issue.[4][5]
-
Presence of Water: Water can hinder many condensation reactions by reacting with intermediates or catalysts.[6] The use of a water scavenger, like tributyl borate, or a Dean-Stark apparatus is often necessary to drive the reaction to completion.[3][7]
-
Instability of Curcumin: Curcumin itself is unstable under certain conditions, particularly at physiological or alkaline pH, and can degrade, thus reducing the available starting material.[6][8][9][10][11]
Q2: How can I improve the yield of my curcumin derivative synthesis?
To improve the yield, consider the following optimization strategies:
-
Optimize Reaction Temperature and Time: Systematically vary the reaction temperature and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal conditions.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. The addition of molecular sieves or employing a Dean-Stark trap can effectively remove water generated during the reaction.[12]
-
Catalyst Selection and Handling: Experiment with different catalysts and ensure their proper handling and stoichiometry. For instance, a solid base catalyst like KF/Al2O3 has been shown to be effective and recyclable.[13]
-
Protecting Groups: Protecting the α-diketone functionality of curcumin can be a critical step to prevent side reactions. Boron complexes, using reagents like boron trioxide or boron trifluoride, are commonly used for this purpose.[14]
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Polar aprotic solvents are often suitable as they facilitate the dissolution of curcumin and can be easily removed post-reaction.[6]
Q3: What are the best practices for purifying curcumin derivatives?
Purification of curcumin derivatives can be challenging due to the presence of unreacted starting materials and closely related side products.[14] Effective purification methods include:
-
Column Chromatography: This is the most common method for purifying curcumin derivatives. Silica gel is a standard stationary phase, with a mobile phase typically consisting of a mixture of petroleum ether and ethyl acetate.[3]
-
Recrystallization: This technique can be effective for obtaining highly pure crystalline products. The choice of solvent system is crucial for successful recrystallization.[1]
-
High-Speed Countercurrent Chromatography (HSCCC): This is an advanced liquid-liquid chromatography technique that has been successfully used for the efficient purification of curcuminoids.[15][16]
Troubleshooting Guide: Low Conversion Rates
This guide provides a structured approach to troubleshooting low conversion rates in the synthesis of curcumin derivatives.
Problem: The yield of the desired curcumin derivative is consistently low.
Step 1: Verify Starting Material Quality
-
Question: Are the curcumin and other reactants pure?
-
Action:
Step 2: Optimize Reaction Conditions
-
Question: Are the reaction conditions optimal?
-
Action:
-
Temperature: Gradually increase or decrease the reaction temperature to find the optimum. Some reactions may require initial cooling followed by heating.
-
Time: Monitor the reaction at different time points to determine when the maximum conversion is reached. Prolonged reaction times do not always lead to higher yields and can promote side reactions.
-
Solvent: Ensure you are using a suitable and anhydrous solvent.
-
Step 3: Evaluate the Catalyst
-
Question: Is the catalyst active and used in the correct amount?
-
Action:
-
Use a fresh batch of catalyst.
-
Verify the catalyst loading. Too little may result in slow or incomplete conversion, while too much can lead to side product formation.
-
Consider alternative catalysts if the current one is ineffective.
-
Step 4: Ensure Anhydrous Conditions
-
Question: Is water being effectively removed from the reaction?
-
Action:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it forms.[12]
-
Data Presentation: Synthesis of Various Curcumin Derivatives
The following table summarizes the percentage yields of different curcumin derivatives synthesized under various conditions as reported in the literature.
| Derivative Name | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Ferulic acid curcumin | Ferulic acid, Curcumin | EDCI, HOBT, DIEA | Chloroform | 15.0 | [3] |
| Isovanillin curcumin | Isovanillin, Curcumin | Piperidine, Acetic acid | Toluene, DMF | 29.6 | [3] |
| 4-methoxy-1-naphthaldehyde curcumin | 4-methoxy-1-naphthaldehyde, Curcumin | Piperidine, Acetic acid | Toluene | 52.0 | [3] |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde curcumin | 3,5-di-tert-butyl-4-hydroxybenzaldehyde, Curcumin | Piperidine, Acetic acid | Toluene | 23.0 | [3] |
| Syringaldehyde curcumin | Syringaldehyde, 2,4-Pentanedione | Boric oxide, Tributyl borate, 1,2,3,4-tetrahydroquinoline, Acetic acid | DMF | 13.0 | [3] |
| Ibuprofen curcumin | Ibuprofen, Curcumin | EDCI, HOBT, DIEA | Chloroform | 11.0 | [3] |
| Symmetrical Curcumin | Vanillin, 2,4-Pentanedione | B2O3, (BuO)3B, n-BuNH2 | Ethyl Acetate | 85 | [14] |
| Bis-demethoxycurcumin | 4-hydroxybenzaldehyde, 2,4-Pentanedione | B2O3, (BuO)3B, n-BuNH2 | Ethyl Acetate | 78 | [14] |
Experimental Protocols
Protocol 1: Synthesis of Isovanillin Curcumin[3]
Materials:
-
Curcumin
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Acetic Acid
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
Silica gel
-
Petroleum ether
Procedure:
-
Dissolve curcumin (15.0 g, 40.7 mmol) and isovanillin (6.20 g, 40.7 mmol) in a mixture of toluene (300 mL) and DMF (50 mL) in a flask equipped with a water dispenser.
-
Add piperidine (693 mg, 8.14 mmol) and acetic acid (488 mg, 8.14 mmol) as catalysts.
-
Stir the reaction mixture at 140°C overnight, removing the generated water using the water dispenser.
-
After the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over sodium sulfate and concentrate it under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 1:2 mixture of petroleum ether and ethyl acetate as the eluent.
-
Recrystallize the product from a 1:2 mixture of toluene and ethyl acetate to afford the pure yellow solid.
Visualizations
Signaling Pathway: General Curcumin Derivative Synthesis via Knoevenagel Condensation
Caption: A simplified diagram of the Knoevenagel condensation for curcumin derivative synthesis.
Experimental Workflow: Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in curcumin derivative synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.com [iomcworld.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin: Synthesis optimization and in silico interaction with cyclin dependent kinase [hrcak.srce.hr]
- 8. Enhancing Bioavailability and Stability of Curcumin Using Solid Lipid Nanoparticles (CLEN): A Covenant for Its Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Purification of curcumin, demethoxycurcumin, and bisdemethoxycurcumin by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. preprints.org [preprints.org]
Preventing decomposition of (6-Fluoropyridin-3-yl)methanol during storage
This technical support center provides guidance on the storage, handling, and troubleshooting of potential decomposition issues related to (6-Fluoropyridin-3-yl)methanol.
Troubleshooting Guide
Q1: I observe a change in the color of my this compound sample, which was originally a clear liquid. What could be the cause?
A change in color, such as the appearance of a yellow or brown tint, may indicate decomposition of the material. A likely cause is the oxidation of the primary alcohol group to form colored impurities. We recommend verifying the purity of the material using analytical techniques such as HPLC or GC-MS before proceeding with your experiment.
Q2: My experimental results are inconsistent when using an older batch of this compound. Could this be due to degradation?
Yes, inconsistent results can be a sign of product degradation. The primary alcohol in this compound can oxidize over time to an aldehyde or a carboxylic acid, which would lead to a lower purity of the desired starting material and the presence of reactive impurities.[1][2][3][4] It is advisable to re-analyze the purity of the older batch and compare it to a new, unopened sample if possible. For long-term storage, it is recommended to keep the material at 2-8°C under an inert atmosphere.
Q3: I suspect my sample of this compound has been exposed to air and light. What are the potential consequences?
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To minimize decomposition, this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep the container tightly closed and refrigerated at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the primary decomposition products of this compound?
The most probable decomposition pathway is the oxidation of the primary alcohol functional group. This can lead to the formation of two main impurities:
-
6-Fluoro-3-pyridinecarboxaldehyde (the corresponding aldehyde)
-
6-Fluoronicotinic acid (the corresponding carboxylic acid)
Q3: How can I monitor the stability of my this compound sample over time?
A stability study can be performed by storing aliquots of the material under different conditions (e.g., room temperature, refrigerated, protected from light, exposed to air) and analyzing them at regular intervals. Analytical methods such as High-Performance Liquid Chromatography (HPLC) with a UV detector are well-suited for monitoring the appearance of new peaks corresponding to impurities and the decrease in the main peak area of this compound.
Stability Data Summary
The following table presents illustrative stability data for this compound under various storage conditions over a 12-month period. Please note that this data is for representative purposes and not from direct experimental results.
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.8 | Colorless Liquid |
| 3 | 99.7 | Colorless Liquid | |
| 6 | 99.7 | Colorless Liquid | |
| 12 | 99.6 | Colorless Liquid | |
| 25°C, Inert Atmosphere, Dark | 0 | 99.8 | Colorless Liquid |
| 3 | 99.2 | Colorless Liquid | |
| 6 | 98.5 | Faint Yellow Tint | |
| 12 | 97.1 | Yellow Liquid | |
| 25°C, Air, Exposed to Light | 0 | 99.8 | Colorless Liquid |
| 3 | 97.0 | Yellow Liquid | |
| 6 | 94.2 | Yellow-Brown Liquid | |
| 12 | 89.5 | Brown Liquid |
Experimental Protocols
Protocol for Stability Assessment of this compound
1. Objective: To evaluate the stability of this compound under various storage conditions over time.
2. Materials:
-
This compound (high purity, >99.5%)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
Vials for storage (clear and amber)
-
HPLC system with a C18 column and UV detector
-
Analytical balance
-
Inert gas (nitrogen or argon) supply
3. Procedure:
-
Sample Preparation: Aliquot approximately 1 mL of high-purity this compound into several clear and amber vials.
-
Storage Conditions:
-
Condition A (Recommended): Purge amber vials with an inert gas, seal tightly, and store at 2-8°C.
-
Condition B (Accelerated - Dark): Purge amber vials with an inert gas, seal tightly, and store at 25°C.
-
Condition C (Accelerated - Light & Air): Seal clear vials with a cap that allows for some air exchange and store at 25°C with exposure to ambient laboratory light.
-
-
Time Points: Analyze the samples at T=0, 1, 3, 6, and 12 months.
-
Analytical Method (HPLC):
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm).
-
Sample Preparation for Analysis: Prepare a dilute solution of the stored sample in the mobile phase (e.g., 0.1 mg/mL).
-
-
Data Analysis: At each time point, record the peak area of this compound and any new peaks that appear. Calculate the purity as the percentage of the main peak area relative to the total peak area. Note any changes in physical appearance.
Visualizations
Caption: Inferred oxidative decomposition pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Managing Exothermic Reactions in Fluoropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing exothermic reactions during the scale-up of fluoropyridine synthesis. The information is presented in a question-and-answer format to directly address potential issues and ensure the safe and efficient execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in fluoropyridine synthesis?
A1: The most significant exotherms in common fluoropyridine synthesis routes, such as the Balz-Schiemann reaction, typically occur during two key stages:
-
Diazotization: The reaction of an aminopyridine with a diazotizing agent (e.g., sodium nitrite in the presence of a strong acid like fluoroboric acid) to form a diazonium salt is often exothermic.[1][2][3] Careful temperature control is crucial to prevent the accumulation of unreacted reagents and a subsequent runaway reaction.
-
Decomposition of the Diazonium Salt: The thermal decomposition of the pyridyldiazonium salt to yield the fluoropyridine is a highly exothermic process that involves the evolution of nitrogen gas.[1][4][5] This step carries a significant risk of thermal runaway if not managed properly.[5]
Q2: What are the main safety hazards associated with these exothermic reactions?
A2: The primary hazards are:
-
Thermal Runaway: An uncontrolled increase in the reaction rate leads to a rapid rise in temperature and pressure, which can exceed the capacity of the reactor and its cooling system.[6][7] This can result in boiling over of the reaction mixture, vessel rupture, or even an explosion.[4]
-
Gas Evolution: The rapid release of nitrogen gas during the decomposition of the diazonium salt can lead to a dangerous pressure buildup in a closed system.[8]
-
Handling of Hazardous Reagents: Reagents such as fluoroboric acid and diazonium salts (which can be explosive when dry) require careful handling and appropriate personal protective equipment (PPE).[1][9]
Q3: How can I predict the thermal hazard of my fluoropyridine synthesis before scaling up?
A3: A thorough thermal hazard assessment is critical before any scale-up.[7] The following techniques are essential:
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition and the total heat of reaction for the desired reaction and any potential side reactions.
-
Reaction Calorimetry (RC): RC provides more detailed information about the heat evolution rate under process conditions.[10][11] This data is crucial for designing an adequate cooling system and determining safe operating parameters.[6]
-
Adiabatic Calorimetry: This technique can be used to simulate a worst-case scenario (thermal runaway) and determine the maximum temperature and pressure that could be reached.
Q4: What are the key strategies for controlling exothermic reactions during scale-up?
A4: Several strategies can be employed to manage heat generation:
-
Semi-batch or Continuous Feeding: Gradual addition of one or more reactants (e.g., the diazotizing agent) is a common and effective method to control the rate of heat generation.[12]
-
Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat generated and moderate temperature changes.
-
Efficient Cooling: The reactor must be equipped with a cooling system that has sufficient capacity to remove the heat generated.[13] This may include cooling jackets, internal cooling coils, or external heat exchangers.[13][14]
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[2]
-
Flow Chemistry: Continuous flow reactors offer a significantly higher surface-area-to-volume ratio compared to batch reactors, enabling much more efficient heat transfer and inherently safer operation for highly exothermic reactions.[15][16]
Troubleshooting Guide
Issue 1: Uncontrolled Temperature Increase During Diazotization
-
Question: During the addition of sodium nitrite solution, the temperature of my reaction is rising rapidly and my cooling system can't keep up. What should I do?
-
Answer: This indicates a potential thermal runaway.
-
Immediately stop the addition of the sodium nitrite solution.[6]
-
Maximize cooling to the reactor.
-
If the temperature continues to rise, consider adding a pre-chilled quenching agent (e.g., a cold, inert solvent that was part of the initial plan) to dilute the reaction mixture and absorb heat.
-
Review your procedure: Was the addition rate too fast? Was the initial temperature too high? Is the concentration of reactants correct?
-
Issue 2: Sudden and Violent Gas Evolution During Diazonium Salt Decomposition
-
Question: Upon heating the diazonium salt suspension, the reaction started to evolve gas very rapidly, causing the contents to foam up and almost exit the reactor. Why did this happen and how can I prevent it?
-
Answer: This is a common issue with the thermal decomposition of diazonium salts and is often due to the accumulation of the salt at a lower temperature followed by rapid, uncontrolled decomposition upon heating.
-
Prevention:
-
Ensure a gradual and controlled temperature increase.
-
Maintain vigorous stirring to ensure even heat distribution and prevent localized superheating.
-
Consider a solvent with a higher boiling point to better control the temperature.
-
For larger scales, a semi-batch process where the diazonium salt is fed into a hot solvent might be safer than heating a large batch of the salt.
-
-
Issue 3: Low Yield and Formation of Tarry Byproducts
-
Question: My reaction is exothermic as expected, but the final yield of the fluoropyridine is low, and I'm observing a lot of dark, tarry material. What could be the cause?
-
Answer: This can be due to several factors related to poor temperature control:
-
Side Reactions: Overheating can lead to unwanted side reactions and decomposition of the starting materials, intermediates, and the final product. For example, polymerization of the product can occur at higher temperatures.[1]
-
Instability of Diazonium Salt: If the diazotization is carried out at too high a temperature, the diazonium salt may decompose prematurely, leading to byproducts.
-
Product Instability: The fluoropyridine product itself may be unstable at elevated temperatures or in the presence of certain reagents.
-
Solution:
-
Strictly control the temperature at all stages of the reaction.
-
Ensure rapid and efficient work-up to isolate the product from the reaction mixture once the reaction is complete.
-
-
Quantitative Data on Reaction Parameters
It is crucial to determine the specific thermal data for your particular reaction system through calorimetry studies. The following table provides a general overview of key parameters to consider.
| Parameter | Typical Range/Value | Significance |
| Heat of Reaction (ΔHr) | -100 to -400 kJ/mol (for diazotization & decomposition) | A high negative value indicates a strongly exothermic reaction with a higher potential for thermal runaway. |
| Adiabatic Temperature Rise (ΔTad) | Can exceed 200 °C | Represents the theoretical temperature increase in a worst-case scenario with no heat loss. A high value indicates a high hazard potential. |
| Heat Capacity of Reaction Mixture (Cp) | 1.5 - 2.5 J/g·K | A higher heat capacity means the mixture can absorb more heat for a given temperature increase. |
| Heat Transfer Coefficient (U) | 50 - 300 W/m²·K (for jacketed batch reactors) | A higher value indicates more efficient heat removal. This is significantly higher in flow reactors.[15] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | Varies depending on reactants and conditions | The highest temperature reached during a controlled reaction. This should be well below the onset temperature of any decomposition reactions.[6] |
Experimental Protocol: Controlled Scale-Up of a Generic Fluoropyridine Synthesis via Diazotization
This protocol outlines a general approach for the safe scale-up of a fluoropyridine synthesis involving a diazotization step. Note: All quantities and specific parameters must be determined based on laboratory-scale experiments and thorough thermal hazard analysis.
-
Reactor Setup and Preparation:
-
Use a reactor with a suitable cooling jacket and/or internal cooling coils. Ensure the cooling system is operational and has been tested.
-
The reactor should be equipped with a calibrated temperature probe, a mechanical stirrer, a pressure relief device, and an addition funnel or pump for controlled reagent addition.
-
Ensure all glassware and the reactor are clean and dry.
-
-
Initial Charge:
-
Charge the aminopyridine and the acidic medium (e.g., fluoroboric acid solution) to the reactor.
-
Begin agitation and cool the mixture to the desired initial temperature (typically 0-5 °C for diazotization).[1]
-
-
Diazotization (Semi-Batch Addition):
-
Prepare a solution of the diazotizing agent (e.g., sodium nitrite in water).
-
Slowly add the diazotizing agent solution to the reaction mixture via the addition funnel or pump at a pre-determined rate. The addition rate should be calculated to ensure that the heat generated does not exceed the cooling capacity of the reactor.
-
Continuously monitor the internal temperature. If the temperature exceeds the set limit, stop the addition until the temperature is back within the desired range.
-
-
Decomposition of the Diazonium Salt:
-
Once the diazotization is complete (as determined by an appropriate analytical method), the reaction mixture containing the diazonium salt is ready for decomposition.
-
Slowly and carefully heat the reaction mixture to the required decomposition temperature. The rate of heating should be controlled to manage the rate of nitrogen evolution.
-
Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.
-
-
Work-up and Quenching:
-
Cool the reaction mixture to a safe temperature.
-
Carefully quench the reaction mixture by slowly adding it to a cooled solution (e.g., a base to neutralize the acid). This step can also be exothermic and should be performed with caution.
-
Proceed with the extraction and purification of the fluoropyridine product.
-
Visualizations
Caption: A logical workflow for responding to a thermal runaway event.
Caption: An experimental workflow for managing exothermic reactions.
Caption: A decision-making pathway for the safe scale-up of exothermic reactions.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. fauske.com [fauske.com]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 13. amarequip.com [amarequip.com]
- 14. calgavin.com [calgavin.com]
- 15. Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow — Stoli Chem [stolichem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of (6-Fluoropyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing (6-Fluoropyridin-3-yl)methanol in organic solvents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the first steps I should take?
A1: Initial insolubility can often be overcome with simple physical methods. First, consult the solubility data table below to ensure you are using a solvent in which this compound has a reasonable degree of solubility. If the chosen solvent is appropriate, we recommend the following:
-
Increase Agitation: Ensure your mixture is being vigorously stirred or vortexed.
-
Gentle Heating: Cautiously warm the solution. For many compounds, solubility increases with temperature. Perform this in a controlled manner (e.g., a water bath) and monitor for any signs of degradation.
-
Particle Size Reduction: If you are working with a crystalline solid, grinding the material to a finer powder can increase the surface area and improve the rate of dissolution.[1][2]
Q2: I have tried heating and increased agitation, but the compound remains poorly soluble. What is the next logical step?
A2: If physical methods are insufficient, a co-solvent system is the most common and effective next step. Co-solvency involves adding a secondary, miscible solvent in which the compound is more soluble to the primary solvent.[3] This alters the polarity of the solvent system, often leading to a significant increase in solubility.
Q3: How do I select an appropriate co-solvent for this compound?
A3: The choice of co-solvent depends on your primary solvent and experimental constraints. Since this compound is a polar molecule, you will likely see the best results by:
-
If your primary solvent is non-polar (e.g., Toluene), add a small percentage of a polar aprotic solvent like DMSO or a polar protic solvent like ethanol.
-
If your primary solvent is of intermediate polarity (e.g., Dichloromethane), adding a small amount of methanol can be effective.
Start by adding the co-solvent in small increments (e.g., 1-5% v/v) and observe for dissolution. A systematic approach is detailed in the experimental protocols section.
Q4: My experiment is sensitive to certain solvents, and a co-solvent system is not ideal. Are there other techniques I can employ?
A4: Yes, for more challenging cases or when co-solvents are not compatible with your downstream applications, you can consider more advanced techniques:
-
pH Adjustment: For protic solvents, adjusting the pH can increase solubility.[4][][6] Since this compound contains a basic pyridine ring, adding a small amount of an acid (e.g., a solution of HCl in ethanol) to protonate the nitrogen atom can enhance its solubility in polar protic solvents. This is generally not effective in aprotic solvents.
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier matrix at a molecular level.[7][8][9][10] When this solid dispersion is added to the solvent, the carrier dissolves rapidly, releasing the compound in a finely dispersed, high-energy state that is easier to solvate. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar organic molecule. Its structure contains a polar pyridine ring, a hydrogen-bonding methanol group, and an electronegative fluorine atom. Consequently, it exhibits the highest solubility in polar protic and polar aprotic solvents. Its solubility is expected to be significantly lower in non-polar solvents.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on its polarity, the recommended starting solvents are methanol, ethanol, and dimethyl sulfoxide (DMSO). Please refer to the quantitative data table for more options and their respective solubility values.
Q3: How does the fluorine atom in the structure affect its solubility?
A3: The fluorine atom is highly electronegative and can alter the electronic properties of the pyridine ring.[11][12][13] This can influence the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. While it increases the molecule's overall polarity, the impact on solubility in a specific solvent can be complex and is best determined empirically.
Q4: Will this compound be soluble in water?
A4: Given its ability to form hydrogen bonds via the hydroxyl group and the pyridine nitrogen, this compound is expected to have some solubility in water. Pyridine itself is miscible with water[14][15][16], and the methanol group will further aid aqueous solubility.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various organic solvents at room temperature (25°C). This data is provided as a guide for solvent selection.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Solubility (mg/mL) (Hypothetical) |
| Hexane | Non-polar | 1.9 | < 0.1 |
| Toluene | Non-polar | 2.4 | 0.5 |
| Diethyl Ether | Non-polar | 4.3 | 2.1 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 15.0 |
| Acetone | Polar Aprotic | 21.0 | 45.0 |
| Ethanol | Polar Protic | 24.5 | > 100 |
| Methanol | Polar Protic | 32.7 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 150 |
Experimental Protocols
Protocol 1: Determination of Solubility via the Shake-Flask Method
This protocol describes a standard method for determining the thermodynamic solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solids, filter the supernatant through a 0.45 µm syringe filter or centrifuge the sample and carefully collect the supernatant.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Protocol 2: Enhancing Solubility with a Co-solvent System
This protocol provides a systematic approach to identifying an effective co-solvent mixture.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., 100 mg/mL in DMSO).
-
Co-solvent Series: In a series of vials, prepare different ratios of your primary (poor) solvent and a chosen co-solvent (e.g., Toluene with 1%, 2%, 5%, 10%, and 20% DMSO).
-
Titration: Add a small, fixed aliquot of the stock solution to each of the co-solvent mixtures to achieve the desired final concentration.
-
Observation: Vortex each vial and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the desired temperature. The lowest percentage of co-solvent that maintains a clear solution is the optimal mixture for that concentration.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: A decision tree for troubleshooting the poor solubility of this compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. wjbphs.com [wjbphs.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japsonline.com [japsonline.com]
- 9. japer.in [japer.in]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyridine [chemeurope.com]
Technical Support Center: LC-MS Troubleshooting for Fluorinated Pyridine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the LC-MS analysis of fluorinated pyridines.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing or fronting) for my fluorinated pyridine analyte?
A1: Poor peak shape for fluorinated pyridines can stem from several factors:
-
Secondary Silanol Interactions: The basic nature of the pyridine ring can lead to interactions with acidic residual silanols on the silica-based stationary phase, causing peak tailing.[1]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.[2]
-
Inappropriate Injection Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting or fronting.[3]
-
Column Contamination: Buildup of matrix components or previously analyzed compounds on the column can lead to distorted peak shapes.[3]
Q2: My fluorinated pyridine shows a very low signal in ESI-MS. How can I improve it?
A2: Low signal intensity in ESI-MS for fluorinated pyridines can often be addressed by:
-
Mobile Phase Optimization: The addition of mobile phase modifiers can significantly enhance ionization. For basic compounds like pyridines, adding a small amount of a weak acid like formic acid to the mobile phase can promote protonation and improve the signal in positive ion mode.[4] Conversely, in some cases, a high pH mobile phase might improve ionization.[4][5]
-
Ion Source Parameter Optimization: Fine-tuning parameters such as capillary voltage, cone (or fragmentor) voltage, nebulizer gas pressure, and gas temperatures can have a substantial impact on signal intensity.[6]
-
Adduct Formation: In cases of poor protonation, promoting the formation of adducts (e.g., with sodium or ammonium) can provide a more stable and abundant ion.[4]
-
Derivatization: While a more complex solution, derivatizing the pyridine nitrogen can improve its ionization efficiency.[4]
Q3: I am observing significant retention time drift in my LC-MS analysis of fluorinated pyridines. What are the likely causes?
A3: Retention time drift can be a frustrating issue with several potential causes:
-
Column Equilibration: Insufficient equilibration of the analytical column with the mobile phase before starting a sequence of injections is a common cause of retention time shifts, especially in gradient elution.
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition and lead to retention time drift.[7]
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time. The use of a column oven is highly recommended.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (high or low pH), leading to a gradual shift in retention times.[7]
-
Matrix Effects: In complex samples, the sample matrix itself can sometimes influence the retention time of the analyte.[8]
Q4: What are common fragmentation patterns for fluorinated pyridines in MS/MS?
A4: While fragmentation is highly structure-dependent, some general patterns can be expected for fluorinated pyridines. The stable pyridine ring often leads to a prominent molecular ion.[9] Common fragmentation pathways can involve:
-
Loss of HF: A neutral loss of 20 Da is a common fragmentation pathway for fluorinated compounds.[9]
-
Loss of substituents: Fragmentation can occur at the substituents on the pyridine ring.
-
Ring cleavage: At higher collision energies, the pyridine ring itself can fragment.
The exact fragmentation pattern is best determined experimentally for each specific analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing
Caption: Logical workflow for troubleshooting peak tailing.
Issue 2: Low ESI Signal Intensity
Caption: Decision tree for enhancing low ESI signals.
Data Presentation
Table 1: Effect of Mobile Phase pH on the Relative Signal Intensity of a Model Fluorinated Pyridine
| Mobile Phase pH | Additive (0.1%) | Relative Signal Intensity (%) |
| 2.7 | Formic Acid | 100 |
| 3.8 | Acetic Acid | 85 |
| 7.0 | None | 20 |
| 9.0 | Ammonium Hydroxide | 45 |
This table illustrates the typical impact of mobile phase pH on the ionization of a basic fluorinated pyridine in positive ion mode. The actual values will vary depending on the specific compound and MS conditions.
Table 2: Influence of Cone Voltage on Signal Intensity and In-Source Fragmentation
| Cone Voltage (V) | Relative Intensity of [M+H]⁺ (%) | Relative Intensity of Fragment Ion (%) |
| 20 | 100 | 5 |
| 40 | 80 | 25 |
| 60 | 50 | 60 |
| 80 | 20 | 95 |
This table demonstrates how increasing the cone voltage can lead to in-source fragmentation, reducing the intensity of the molecular ion while increasing the intensity of fragment ions.[6][10][11] The optimal cone voltage will be a balance between achieving good sensitivity for the molecular ion and generating informative fragments if desired.
Experimental Protocols
Protocol 1: General LC-MS Method for the Analysis of a Fluorinated Pyridine
-
Sample Preparation:
-
Dissolve the fluorinated pyridine standard or sample in a suitable solvent (e.g., methanol, acetonitrile, or water/organic mixture) to a final concentration of 1-10 µg/mL.
-
The sample diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.[3]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). For some isomers, a pentafluorophenyl (PFP) phase may offer better selectivity.[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimize for the specific analyte).[6]
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Source Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE) to Mitigate Matrix Effects
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the aqueous sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the fluorinated pyridine analyte with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
This protocol is a general guideline and should be optimized for the specific analyte and sample matrix.[13]
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. silicycle.com [silicycle.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of (6-Fluoropyridin-3-yl)methanol using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a detailed comparative analysis of (6-Fluoropyridin-3-yl)methanol utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While direct, publicly available, fully assigned experimental spectra for this compound are not readily found in the searched literature, this guide presents a detailed theoretical analysis based on established principles of NMR spectroscopy and data from closely related analogs. This analysis serves as a robust predictive guide for experimental verification.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the aromatic protons, the methylene protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring, as well as the deshielding effect of the hydroxymethyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~2.5 (⁴JHF) |
| H-4 | 7.8 - 8.0 | dd | ~8.5 (³JHH), ~2.5 (⁴JHF) |
| H-5 | 7.0 - 7.2 | dd | ~8.5 (³JHH), ~3.0 (³JHF) |
| -CH₂- | 4.6 - 4.8 | s | - |
| -OH | Variable | br s | - |
Note: Predicted values are based on analysis of similar structures and established substituent effects. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine atom will induce significant C-F coupling, which will be observable for the carbon atoms in close proximity.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Predicted Coupling Constants (JCF, Hz) |
| C-2 | 148 - 152 | d | ~15-20 |
| C-3 | 135 - 139 | d | ~5-10 |
| C-4 | 140 - 144 | d | ~2-5 |
| C-5 | 110 - 114 | d | ~40-45 |
| C-6 | 162 - 166 | d | ~235-245 |
| -CH₂- | 60 - 64 | s | - |
Note: Predicted values are based on analysis of similar structures and established substituent effects. Actual experimental values may vary.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of this compound.
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly CDCl₃ or DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: A standard proton NMR experiment is performed on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required. A spectral width of approximately 200-220 ppm is used.
Structural and Signaling Analysis
The chemical structure of this compound dictates the predicted NMR spectra. The relationships between the atoms and their expected NMR signals are visualized below.
Figure 1: Predicted NMR correlations for this compound.
Comparison with Alternatives
A common structural isomer is (2-Fluoropyridin-3-yl)methanol. While also a fluorinated pyridinylmethanol, the relative positions of the substituents would lead to distinct NMR spectra.
-
¹H NMR: The chemical shifts of the aromatic protons in (2-Fluoropyridin-3-yl)methanol would be significantly different due to the proximity of the fluorine atom to the C-2 position. The coupling patterns would also change, reflecting the different neighbor relationships between the protons.
-
¹³C NMR: The direct ¹JCF coupling for C-2 in (2-Fluoropyridin-3-yl)methanol would be very large (typically >200 Hz), a key distinguishing feature from the predicted spectrum of the 6-fluoro isomer where the large coupling is at C-6.
Another related compound is Pyridin-3-ylmethanol (nicotinyl alcohol). The absence of the fluorine atom would simplify both the ¹H and ¹³C NMR spectra, with no C-F or H-F couplings observed. The chemical shifts of the aromatic protons and carbons would also be shifted upfield due to the removal of the electron-withdrawing fluorine atom.
Unveiling (6-Fluoropyridin-3-yl)methanol: A Comparative Guide to High-Resolution Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive overview of High-Resolution Mass Spectrometry (HRMS) data for (6-Fluoropyridin-3-yl)methanol, offering a comparative analysis against alternative techniques and detailed experimental protocols to support its application in pharmaceutical research and quality control.
This compound is a fluorinated pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals. Its structural integrity and impurity profile are critical quality attributes that necessitate advanced analytical techniques for accurate characterization. HRMS stands out as a powerful tool for this purpose, providing not only the accurate mass of the molecule but also valuable information about its elemental composition and fragmentation patterns, which are crucial for unequivocal identification and the characterization of related impurities.
High-Resolution Mass Spectrometry Data Summary
While specific, publicly available HRMS datasets for this compound are limited, a predicted dataset can be generated based on the known fragmentation patterns of its non-fluorinated analog, 3-pyridinemethanol, and other fluorinated heterocyclic compounds. The high-resolution capability allows for the differentiation of ions with very similar nominal masses, a critical advantage in impurity profiling.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Predicted Ion | Proposed Fragmentation | Calculated m/z (Da) |
| [M+H]⁺ | Protonated molecular ion | 128.0506 |
| [M-H₂O+H]⁺ | Loss of water from the protonated molecular ion | 110.0400 |
| [M-CH₂O+H]⁺ | Loss of formaldehyde from the protonated molecular ion | 98.0400 |
| [C₅H₄FN]⁺ | Loss of the hydroxymethyl group | 97.0350 |
| [C₄H₃F]⁺ | Fragmentation of the pyridine ring with loss of HCN | 70.0241 |
| [C₅H₄F]⁺ | Loss of the nitrogen atom from the pyridine ring | 95.0349 |
Comparison with Alternative Analytical Techniques
HRMS offers significant advantages over other analytical techniques commonly used for the characterization of small molecules like this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages for this compound Analysis | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | - High accuracy and precision in mass measurement, enabling confident molecular formula determination.- High sensitivity for detecting trace-level impurities.- Provides structural information through fragmentation analysis. | - Higher instrument cost and complexity.- May require chromatographic separation for complex mixtures. |
| Low-Resolution Mass Spectrometry (LRMS) | - Lower cost and simpler operation.- Suitable for routine analysis and quantification. | - Inability to distinguish between isobaric compounds (same nominal mass, different elemental composition).- Less definitive structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | - Excellent for separation and quantification of the main component and impurities.- Widely available and robust. | - Provides limited structural information.- Co-eluting impurities may not be detected or accurately quantified without a mass spectrometer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information, including connectivity of atoms.- Gold standard for structural elucidation. | - Lower sensitivity compared to mass spectrometry.- More complex data interpretation.- Not ideal for quantifying trace impurities. |
Experimental Protocols
A general experimental protocol for the analysis of this compound by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is provided below.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration suitable for LC-HRMS analysis (typically in the range of 1-10 µg/mL).
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required for high-resolution measurements.
-
Scan Range: m/z 50-500.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan mode for accurate mass measurement of the parent ion and data-dependent MS/MS for fragmentation analysis.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used to obtain comprehensive fragmentation information.
Visualizing the Analytical Workflow and Fragmentation
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the logical relationships in the fragmentation pathway.
Caption: Experimental workflow for LC-HRMS analysis of this compound.
Caption: Predicted fragmentation pathway of protonated this compound.
A Comparative Analysis of the Reactivity of (6-Fluoropyridin-3-yl)methanol and (6-Chloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical reactivity of (6-Fluoropyridin-3-yl)methanol and (6-Chloropyridin-3-yl)methanol. These compounds are valuable building blocks in medicinal chemistry, and understanding their relative reactivity is crucial for designing efficient synthetic routes and novel molecular entities. This comparison is based on established principles of heterocyclic chemistry, supported by analogous experimental data from the literature.
Executive Summary
The primary difference in reactivity between this compound and (6-Chloropyridin-3-yl)methanol stems from the electronic properties of the halogen substituent at the 6-position of the pyridine ring. The high electronegativity of the fluorine atom significantly influences the electron density of the aromatic ring, generally rendering the fluoro-substituted compound more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to its chloro-analog. Conversely, in reactions where the carbon-halogen bond cleavage is the rate-determining step, such as in certain cross-coupling reactions, the chloro-substituted compound may exhibit higher reactivity due to the weaker carbon-chlorine bond.
Physicochemical Properties
A summary of key physicochemical properties is presented in Table 1. The presence of fluorine is known to decrease the basicity (pKa) of the pyridine nitrogen due to its strong electron-withdrawing nature.
| Property | This compound | (6-Chloropyridin-3-yl)methanol |
| Molecular Formula | C₆H₆FNO | C₆H₆ClNO |
| Molecular Weight | 127.12 g/mol | 143.57 g/mol |
| CAS Number | 39891-05-9 | 21543-49-7 |
| Predicted pKa | Lower | Higher |
| Predicted LogP | Higher | Lower |
Table 1: Comparison of Physicochemical Properties. The predicted values are based on the general effects of fluorine versus chlorine substitution on pyridine rings.
Reactivity Comparison
The reactivity of the 6-halo substituent is the most significant point of comparison.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring. The highly electronegative fluorine atom in this compound makes the C6 position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. Consequently, this compound is expected to be more reactive towards nucleophiles than (6-chloropyridin-3-yl)methanol.
General Reactivity Order in SNAr: F > Cl
This trend is particularly pronounced with strong nucleophiles such as amines and alkoxides.
Caption: Comparative SNAr pathway for fluoro and chloro pyridines.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions is often dependent on the ease of the oxidative addition step, which involves the cleavage of the carbon-halogen bond. The C-Cl bond is weaker than the C-F bond, making (6-chloropyridin-3-yl)methanol generally a better substrate for these reactions under standard conditions. While specialized catalysts and conditions have been developed for the coupling of aryl fluorides, aryl chlorides remain more commonly used due to their higher reactivity in the oxidative addition step.
General Reactivity Order in Suzuki-Miyaura Coupling: Cl > F
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative experimental protocols. Researchers should optimize conditions for their specific substrates and desired outcomes.
Representative Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of a 6-halopyridine with an amine nucleophile.
-
Materials:
-
(6-Halopyridin-3-yl)methanol (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMSO, DMF, NMP)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
-
Procedure:
-
To a reaction vessel, add (6-halopyridin-3-yl)methanol, the amine nucleophile, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-150 °C. The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of a 6-halopyridine with a boronic acid.
-
Materials:
-
(6-Halopyridin-3-yl)methanol (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, often with water)
-
Schlenk flask or microwave vial
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the (6-halopyridin-3-yl)methanol, boronic acid, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
The choice between this compound and (6-chloropyridin-3-yl)methanol as a synthetic intermediate will largely depend on the desired subsequent reaction. For nucleophilic aromatic substitutions, the fluoro-derivative is generally the more reactive substrate. For palladium-catalyzed cross-coupling reactions, the chloro-derivative is typically preferred due to the greater lability of the C-Cl bond in the oxidative addition step. The provided protocols offer a starting point for the development of specific synthetic methodologies for these versatile building blocks.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological and physicochemical properties of fluorinated versus non-fluorinated pyridine analogs, supported by experimental data. Understanding the profound impact of fluorination on this privileged heterocyclic core is crucial for the rational design of more effective and safer therapeutic agents.
Executive Summary
Fluorination of the pyridine ring can dramatically alter a molecule's biological activity. Key advantages of introducing fluorine include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it less susceptible to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.[1][2]
-
Modulated Physicochemical Properties: Fluorine's high electronegativity can influence a molecule's lipophilicity (logP/logD) and the basicity (pKa) of the pyridine nitrogen. These modifications can impact solubility, cell membrane permeability, and target engagement.[1][2][3]
-
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[1][3]
This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for assessing these properties, and visualize a key signaling pathway often targeted by these analogs.
Data Presentation: Physicochemical and Biological Activity Comparison
The following tables summarize quantitative data comparing non-fluorinated pyridine analogs with their fluorinated counterparts.
Table 1: Comparison of Lipophilicity (logD at pH 7.4)
This table illustrates the impact of fluorination on the lipophilicity of 2-(thioalkyl)pyridines. Increased lipophilicity can influence a compound's ability to cross cell membranes.
| Compound | Structure | Degree of Fluorination | logD at pH 7.4 | Reference |
| 2-(Methylthio)pyridine | Pyridine-S-CH₃ | Non-fluorinated | 1.69 | [4] |
| 2-(Difluoromethylthio)pyridine | Pyridine-S-CHF₂ | Difluorinated | 1.95 | [4] |
| 2-(Trifluoromethylthio)pyridine | Pyridine-S-CF₃ | Trifluorinated | 2.13 | [4] |
Table 2: Comparison of In Vitro Kinase Inhibitory Activity (IC50)
This table presents the half-maximal inhibitory concentration (IC50) values for a series of fluorinated picolinamide derivatives against Proviral Insertion site of Moloney murine leukemia (PIM) kinases. While a direct non-fluorinated analog is not available in this specific study, the data demonstrates the high potency that can be achieved with fluorinated pyridine scaffolds.
| Compound | R¹ | R² | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |
| 8 | H | F | 0.005 | 0.011 | 0.004 | [5] |
| 9 | F | H | 0.004 | 0.011 | 0.004 | [5] |
| 10 | F | F | 0.004 | 0.009 | 0.003 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Inhibition Assay (PIM1 Kinase)
This protocol describes a method to determine the IC50 of a test compound against PIM1 kinase.
Materials:
-
Recombinant human PIM1 kinase
-
Peptide substrate (e.g., a derivative of Bad, a known PIM1 substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a 384-well plate, add the PIM1 kinase, peptide substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for PIM1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of pyridine analogs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and plot it against the compound concentration to determine the IC50 value.[7]
Western Blot Analysis of AKT Phosphorylation
This technique is used to determine if a pyridine analog inhibits a specific signaling pathway, such as the PI3K/AKT pathway, by measuring the phosphorylation status of a key protein like AKT.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-AKT and anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system and membranes
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against phospho-AKT overnight at 4°C.[8][9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
-
Quantify the band intensities to determine the relative level of AKT phosphorylation.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway often targeted by pyridine-based inhibitors and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of (6-Fluoropyridin-3-yl)methanol Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of derivatives of (6-Fluoropyridin-3-yl)methanol, a scaffold of interest in medicinal chemistry. Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design, enabling the optimization of ligand-protein interactions and the development of more potent and selective therapeutics. This document summarizes available X-ray crystallography data, details relevant experimental protocols, and presents logical workflows to aid in further research and development.
Performance Comparison of this compound Derivatives and Analogues
The following table summarizes the available crystallographic data for derivatives of pyridin-3-yl methanol and related compounds. Direct crystallographic data for this compound was not publicly available at the time of this publication. However, data for precursor aldehydes and closely related analogues provide valuable insights into the structural landscape of this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 6-(4-tert-butylphenyl)-nicotinaldehyde (TBPNA)¹ | C₁₆H₁₇NO | Monoclinic | P2₁/c | N/A | N/A | N/A | N/A | [1] |
| 6-(4-hydroxyphenyl)-nicotinaldehyde (HPNA)¹ | C₁₂H₉NO₂ | Monoclinic | P2₁/c | N/A | N/A | N/A | N/A | [1] |
| (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₇H₁₄FNO₂ | Monoclinic | P2₁/n | 8.0937(8) | 7.1326(6) | 22.367(2) | 90.863(9) | |
| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | C₁₂H₁₀ClNO | Monoclinic | P2₁/c | 11.3393(3) | 5.8427(2) | 17.0099(5) | 108.331(1) | [2] |
¹Data for aldehyde precursors to the corresponding methanol derivatives. Detailed unit cell parameters were not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of crystallographic studies. The following sections outline the synthesis and crystallization procedures for the compounds listed above.
Synthesis of 6-arylated-pyridin-3-yl methanol Derivatives
This protocol describes a general method for the synthesis of (6-arylated-pyridin-3-yl)methanol derivatives via a Suzuki coupling followed by a reduction or Cannizzaro-type reaction.[1]
Step 1: Suzuki Coupling to form 6-arylated-nicotinaldehydes
-
To a solution of 6-bromonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF) is added the corresponding arylboronic acid (1.2 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq), are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 6-arylated-nicotinaldehyde.
Step 2: Reduction to 6-arylated-pyridin-3-yl methanols
-
The 6-arylated-nicotinaldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product.
-
Purification by column chromatography or recrystallization yields the pure (6-arylated-pyridin-3-yl)methanol.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for pyridine derivatives include methanol, ethanol, dichloromethane, and ethyl acetate.
Example Protocol for (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one:
Crystals were obtained by slow evaporation from a solution of the compound in a 1:1 (v/v) mixture of dichloromethane and methanol at room temperature.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the X-ray crystallography of this compound derivatives.
Caption: General experimental workflow from synthesis to crystal structure determination.
Caption: Logical flow from crystallographic data to drug discovery applications.
References
Comparative study of different synthetic routes to 3-fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-fluoropyridines, a critical building block in the development of pharmaceuticals and agrochemicals, can be achieved through various synthetic strategies. The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the most common synthetic routes to 3-fluoropyridines, offering a comprehensive overview of their respective methodologies, performance, and applicability.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic route to a target 3-fluoropyridine derivative is contingent on several factors, including the desired substitution pattern, scale of the reaction, and the availability of starting materials. This section provides a comparative summary of three primary methods: the Balz-Schiemann reaction, Halogen Exchange (Halex) reactions, and modern C-H functionalization approaches.
| Method | General Transformation | Typical Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Balz-Schiemann Reaction | Ar-NH₂ → Ar-F | NaNO₂, HBF₄, heat | 50-70 | Well-established, broad substrate scope. | Use of hazardous reagents (HBF₄, diazonium salts), potential for explosive intermediates, often requires harsh thermal conditions.[1][2] |
| Halogen Exchange (Halex) | Ar-X (X = Cl, Br) → Ar-F | KF, CsF, phase-transfer catalyst | 40-90 | Utilizes readily available starting materials, can be cost-effective. | Requires high temperatures, often needs a polar aprotic solvent, substrate-dependent success.[3][4][5][6] |
| C-H Functionalization | Ar-H → Ar-F | Transition metal catalysts (e.g., Rh, Pd), fluorinating agents (e.g., AgF₂, Selectfluor) | 60-95 | High regioselectivity, milder reaction conditions, late-stage functionalization potential. | Often requires expensive catalysts and specific directing groups, substrate scope can be limited by the directing group.[7][8][9][10] |
Experimental Protocols
Detailed experimental procedures for the synthesis of 3-fluoropyridine via the Balz-Schiemann reaction and a Halogen Exchange (Halex) reaction are provided below. These protocols are intended to serve as a practical guide for laboratory synthesis.
Balz-Schiemann Reaction: Synthesis of 3-Fluoropyridine from 3-Aminopyridine
This protocol outlines the diazotization of 3-aminopyridine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Diazotization:
-
In a well-ventilated fume hood, dissolve the 3-aminopyridine in an aqueous solution of fluoroboric acid (HBF₄) at a temperature between 0 and 5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the temperature below 10 °C.
-
Stir the resulting mixture for 30-60 minutes at low temperature to ensure the complete formation of the diazonium salt.[2]
Decomposition:
-
Isolate the precipitated pyridinediazonium tetrafluoroborate by filtration.
-
Carefully heat the isolated salt in an inert, high-boiling solvent to induce thermal decomposition. The temperature should be carefully controlled to prevent tar formation.[2]
-
The crude 3-fluoropyridine can then be purified by distillation or chromatography.
Halogen Exchange (Halex) Reaction: Synthesis of 3-Fluoropyridine from 3-Chloropyridine
This protocol describes the nucleophilic substitution of the chlorine atom in 3-chloropyridine with fluoride.
-
In a dry reaction vessel, combine 3-chloropyridine, an excess of anhydrous potassium fluoride (KF), and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Heat the mixture to a high temperature (typically 150-250 °C) and maintain it for several hours.[4][5]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent and purify by distillation or column chromatography. The use of DMSO has been shown to give dramatically higher yields compared to other solvents like DMF or sulfolane.[5]
Synthetic Pathway Visualizations
The following diagrams illustrate the general workflows of the three primary synthetic routes to 3-fluoropyridines.
Caption: General workflow of the Balz-Schiemann reaction.
Caption: General workflow of the Halex reaction.
Caption: General workflow of C-H functionalization for 3-fluoropyridine synthesis.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for (6-Fluoropyridin-3-yl)methanol quantification
A comprehensive guide to the validation of analytical methods for the quantification of (6-Fluoropyridin-3-yl)methanol, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of potential analytical techniques, supported by illustrative experimental data and detailed methodologies.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide explores and compares potential high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of this compound. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of potential methods for the quantification of this compound.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.5% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~50-100 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~150-300 ng/mL | ~0.5-5 ng/mL |
| Specificity | Good | Moderate | Excellent |
| Robustness | Good | Good | Excellent |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. The following sections outline starting methodologies for HPLC-UV, GC-FID, and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., Methanol, Acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dissolve the test substance in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations across the expected range.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
LOD & LOQ: Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like alcohols to improve volatility and peak shape.
Sample Preparation (with Derivatization):
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., Pyridine, Dichloromethane).
-
To an aliquot of the standard or sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.
-
Prepare calibration standards by derivatizing a series of known concentrations.
Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration)
Validation Parameters to be Assessed: Similar to HPLC, all ICH validation parameters should be evaluated.[5] Particular attention should be paid to the completeness and reproducibility of the derivatization reaction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification.[6]
Sample Preparation: Sample preparation is similar to HPLC, but lower concentrations are typically used. A simple "dilute and shoot" approach may be feasible depending on the sample matrix.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile or Methanol (B).[7][8]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z 128.05)
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. At least two transitions should be monitored for confirmation and quantification.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Validation Parameters to be Assessed: In addition to the standard validation parameters, matrix effects should be thoroughly investigated for LC-MS/MS methods.
Diagrams
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.
Caption: Workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on the specific requirements of the analysis. HPLC-UV offers a robust and straightforward approach for routine quality control. GC-FID, potentially with derivatization, is a viable alternative for assessing volatile impurities. For high-sensitivity applications, such as metabolite studies or trace impurity analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. Regardless of the chosen technique, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the generated data. The protocols and performance characteristics presented in this guide provide a solid foundation for developing and validating a suitable analytical method for this compound.
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification of molecular isomers is a critical step. Isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed comparison of the spectral data for (6-Fluoropyridin-3-yl)methanol and its related isomers, offering a valuable resource for unambiguous structural elucidation. The data presented herein, a combination of experimental and predicted values, serves to highlight the subtle yet significant differences in their spectroscopic fingerprints.
Introduction
This compound and its isomers are heterocyclic compounds of interest in medicinal chemistry due to the prevalence of the fluoropyridine motif in a range of bioactive molecules. Distinguishing between these positional isomers is crucial for ensuring the correct compound is advanced through the drug discovery pipeline. This guide leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical comparison.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data presented. Specific parameters may vary based on the instrumentation and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, a suitable external standard can be used.
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. The spectra are usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a standard ionization energy of 70 eV is typically used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.
Spectral Data Comparison
The following tables summarize the key predicted spectral data for this compound and a selection of its isomers. These predictions provide a valuable tool for distinguishing between these closely related compounds.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Compound | δ H-2 (ppm, mult, J) | δ H-4 (ppm, mult, J) | δ H-5 (ppm, mult, J) | δ H-6 (ppm, mult, J) | δ -CH₂OH (ppm, mult) | δ -OH (ppm, mult) |
| This compound | 8.25 (d, J=2.8) | 7.80 (td, J=8.0, 2.8) | - | 6.95 (dd, J=8.4, 3.2) | 4.75 (s) | 1.80 (s) |
| (2-Fluoropyridin-3-yl)methanol | - | 7.55 (td, J=7.6, 2.0) | 7.30 (ddd, J=9.6, 7.6, 2.0) | 8.10 (d, J=4.8) | 4.80 (s) | 2.05 (s) |
| (5-Fluoropyridin-3-yl)methanol | 8.40 (s) | 7.50 (d, J=8.8) | - | 8.30 (s) | 4.70 (s) | 1.90 (s) |
| (6-Fluoropyridin-2-yl)methanol | - | 7.80 (t, J=8.0) | 7.10 (d, J=7.2) | - | 4.75 (s) | 2.10 (s) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -CH₂OH (ppm) |
| This compound | 147.5 (d, J=15) | 134.0 | 140.0 (d, J=8) | 120.5 | 163.0 (d, J=240) | 62.5 |
| (2-Fluoropyridin-3-yl)methanol | 161.0 (d, J=240) | 122.0 (d, J=4) | 140.0 (d, J=5) | 124.0 (d, J=18) | 147.0 (d, J=14) | 58.0 |
| (5-Fluoropyridin-3-yl)methanol | 144.0 (d, J=4) | 137.0 | 122.0 (d, J=20) | 158.0 (d, J=250) | 132.0 (d, J=5) | 62.0 |
| (6-Fluoropyridin-2-yl)methanol | 160.0 (d, J=15) | 120.0 (d, J=4) | 141.0 (d, J=8) | 110.0 (d, J=38) | 162.5 (d, J=240) | 64.0 |
Table 3: Predicted IR Spectral Data (Characteristic Peaks, cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C, C=N Stretch | C-F Stretch | C-O Stretch |
| This compound | ~3300 (broad) | ~3050 | ~2900 | ~1600, 1480 | ~1250 | ~1030 |
| (2-Fluoropyridin-3-yl)methanol | ~3300 (broad) | ~3060 | ~2920 | ~1590, 1460 | ~1240 | ~1040 |
| (5-Fluoropyridin-3-yl)methanol | ~3300 (broad) | ~3070 | ~2910 | ~1580, 1490 | ~1260 | ~1020 |
| (6-Fluoropyridin-2-yl)methanol | ~3300 (broad) | ~3040 | ~2890 | ~1610, 1470 | ~1270 | ~1050 |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 127 | 126, 98, 78 |
| (2-Fluoropyridin-3-yl)methanol | 127 | 126, 98, 78 |
| (5-Fluoropyridin-3-yl)methanol | 127 | 126, 98, 78 |
| (6-Fluoropyridin-2-yl)methanol | 127 | 126, 98, 78 |
Note: While the molecular ion will be the same for all isomers, the relative intensities of fragment ions in the mass spectrum can be used for differentiation, though these are best confirmed with experimental data.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound and its isomers.
Caption: Workflow for the spectroscopic identification of fluoropyridinylmethanol isomers.
Conclusion
The differentiation of this compound from its isomers is achievable through a careful and comparative analysis of their NMR, IR, and mass spectral data. While mass spectrometry will confirm the molecular weight, NMR spectroscopy, particularly the chemical shifts and coupling patterns of the aromatic protons and carbons, provides the most definitive information for distinguishing these positional isomers. The predicted data in this guide serves as a valuable baseline for researchers, aiding in the rapid and accurate identification of these important chemical entities. It is always recommended to confirm these findings with experimental data whenever possible.
(6-Fluoropyridin-3-yl)methanol: A Comparative Guide for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. (6-Fluoropyridin-3-yl)methanol has emerged as a valuable scaffold in medicinal chemistry, offering unique physicochemical properties conferred by the fluorine substituent. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation pharmaceuticals.
Introduction to this compound
This compound is a heterocyclic building block that incorporates a fluorine atom onto the pyridine ring. This substitution can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability, making it an attractive component in drug design.[1][2] The fluorinated pyridine motif is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. This guide will delve into the efficacy of this compound in key synthetic transformations and its impact on the biological activity of resulting compounds, benchmarked against non-fluorinated and other halogenated analogues.
Physicochemical Properties: The Fluorine Advantage
The introduction of a fluorine atom imparts distinct physicochemical properties compared to non-fluorinated or other halogenated pyridines. These differences can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Pyridin-3-yl)methanol (Non-fluorinated) | (6-Chloropyridin-3-yl)methanol |
| Molecular Weight ( g/mol ) | 127.12 | 109.13 | 143.57 |
| logP (calculated) | Lower lipophilicity | Higher lipophilicity | Highest lipophilicity |
| pKa of Pyridine Nitrogen | Lower (less basic) | Higher (more basic) | Lower (less basic) |
| Metabolic Stability | Generally enhanced | More susceptible to oxidation | Variable |
Table 1: Comparison of key physicochemical properties. The fluorine atom in this compound generally leads to lower lipophilicity and basicity, which can be advantageous for improving drug-like properties.
The strong electron-withdrawing nature of fluorine reduces the pKa of the pyridine nitrogen, making it less prone to protonation at physiological pH. This can prevent unwanted interactions with off-target proteins and improve cell membrane permeability. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, leading to improved metabolic stability and a longer half-life of the drug candidate.[1][2]
Efficacy in Key Synthetic Transformations
This compound is a versatile building block that can participate in a variety of synthetic transformations crucial for the elaboration of complex molecules. Its performance in these reactions is often compared to its non-fluorinated and chloro-substituted counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry. While the methanol group itself is not directly involved, the fluorinated pyridine core can be further functionalized to participate in these reactions. For instance, conversion of the fluorine to a boronic acid or ester, or the use of a di-substituted pyridine can be employed. The electron-withdrawing fluorine can influence the reactivity of the pyridine ring in such coupling reactions.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling of a Pyridyl Halide:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the pyridyl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) under a positive pressure of inert gas.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.[3]
For a visual representation of the Suzuki-Miyaura coupling workflow, see the diagram below.
Sonogashira Coupling
The Sonogashira coupling is a vital reaction for the formation of C-C triple bonds. The reactivity of the C-F bond in this compound itself is generally low for direct coupling. However, derivatives such as 6-bromo- or 6-iodopyridin-3-yl)methanol are commonly used. The electronic effect of the fluorine at a different position can still influence the reaction.
Generalized Experimental Protocol for Sonogashira Coupling:
-
Degassing: Degas a solution of the aryl halide (1.0 equiv) and terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF/Et₃N) for 5-10 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.15 equiv) and copper(I) iodide (CuI, 0.1-0.3 equiv).
-
Reaction: Stir the mixture at room temperature for 16-24 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography.[4]
Etherification and Mitsunobu Reactions
The hydroxyl group of this compound is a key functional handle for derivatization through etherification or Mitsunobu reactions.
Generalized Experimental Protocol for Williamson Ether Synthesis:
-
Alkoxide Formation: Treat this compound (1.0 equiv) with a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF, DMF) at 0 °C to room temperature.
-
Alkylation: Add the alkyl halide (1.1 equiv) and stir the reaction at room temperature or with heating until completion.
-
Work-up: Quench the reaction with water, extract with an organic solvent, wash, dry, and concentrate. Purify as needed.[5][6]
Generalized Experimental Protocol for Mitsunobu Reaction:
-
Reaction Setup: Dissolve this compound (1.0 equiv), the acidic nucleophile (e.g., a carboxylic acid or phthalimide, 1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in an anhydrous solvent (e.g., THF).
-
Azodicarboxylate Addition: Cool the solution to 0 °C and add a solution of an azodicarboxylate (e.g., DEAD or DIAD, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Purification: Concentrate the reaction mixture and purify by chromatography to remove triphenylphosphine oxide and other byproducts.[7][8]
The logical relationship for choosing between direct etherification and the Mitsunobu reaction is depicted in the diagram below.
Impact on Biological Activity: A Comparative Analysis
The true measure of a building block's efficacy lies in the biological activity of the compounds it helps create. While direct comparative data for identical molecules with and without the 6-fluoro substituent is not always available in a single study, trends can be observed across the literature.
| Compound Class | Target | Key Findings |
| Pyridine Derivatives | Various Cancer Cell Lines | Fluorinated derivatives often exhibit enhanced cytotoxic activity compared to their non-fluorinated counterparts.[9] |
| Pyridine Derivatives | Bacterial Strains | The introduction of fluorine can lead to improved antibacterial potency. |
| Imidazo[1,2-a]pyridines | GABA-A Receptor | Fluorination led to compounds with antipsychotic-like activity and enhanced metabolic stability. |
Table 2: Summary of biological activity trends for fluorinated pyridine derivatives.
The enhanced biological activity of fluorinated compounds can often be attributed to the unique properties of fluorine. For instance, the C-F bond can participate in favorable electrostatic interactions with protein targets, and the increased metabolic stability can lead to higher in vivo exposure.
Conclusion
This compound is a highly effective and versatile building block in medicinal chemistry. Its key advantages over non-fluorinated and other halogenated analogues lie in the favorable physicochemical properties imparted by the fluorine atom, which can lead to improved metabolic stability, modulated basicity, and potentially enhanced biological activity. While reaction conditions may need to be optimized for specific transformations, the ability to incorporate this fluorinated motif provides a powerful tool for drug discovery professionals to fine-tune the properties of their lead compounds and develop safer and more efficacious medicines. The detailed protocols and comparative data presented in this guide aim to facilitate the informed selection and application of this valuable synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of (6-Fluoropyridin-3-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical early step in the drug discovery pipeline. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the development of an otherwise promising therapeutic candidate. This guide provides a comparative analysis of the in vitro metabolic stability of compounds derived from the (6-Fluoropyridin-3-yl)methanol scaffold, a privileged structure in modern medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to inform the strategic design of more robust and effective drug candidates.
Comparative Metabolic Stability Data
The in vitro metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes. Key parameters derived from these assays include the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
The following table summarizes the in vitro metabolic stability data for a series of pyrazolopyrimidine derivatives, which incorporate a pyridinyl moiety, in human and rat liver microsomes. While not direct derivatives of this compound, this dataset provides valuable insights into how structural modifications on a related scaffold can influence metabolic fate.
| Compound ID | Structure | Human Liver Microsomes (HLM) t½ (min) | Rat Liver Microsomes (RLM) t½ (min) |
| Compound 1 | [Image of Compound 1 structure] | > 60 | > 60 |
| Compound 2 | [Image of Compound 2 structure] | 15 | 8 |
| Compound 3 | [Image of Compound 3 structure] | 45 | 25 |
| Compound 4 | [Image of Compound 4 structure] | > 60 | 50 |
Data presented in this table is representative of typical data generated in metabolic stability assays and is sourced for illustrative purposes.
Experimental Protocols
Accurate and reproducible in vitro metabolic stability data is contingent on rigorous experimental execution. Below are detailed protocols for the two most common assays used to assess the metabolic fate of xenobiotics.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, predominantly cytochrome P450s (CYPs).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human or rat liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard for quenching and sample analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes. The mixture is pre-warmed to 37°C.
-
Initiation of Reaction: The test compound is added to the pre-warmed master mix to a final concentration of, for example, 1 µM. The reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also performed to assess non-enzymatic degradation.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is collected and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of a typical in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compound stock solution
-
Positive control compounds
-
Acetonitrile (ACN) with internal standard
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Cryopreserved hepatocytes are thawed and plated onto collagen-coated plates and allowed to attach.
-
Compound Incubation: The plating medium is replaced with incubation medium containing the test compound at a final concentration (e.g., 1 µM).
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), the incubation medium is removed, and the reaction is quenched by adding cold acetonitrile with an internal standard to the cells.
-
Cell Lysis and Protein Precipitation: The plates are shaken to ensure cell lysis and protein precipitation.
-
Sample Processing: The mixture is transferred to a new plate and centrifuged to pellet the cell debris and precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.
Logical Relationship of In Vitro Metabolic Stability Assays
Caption: Relationship between assay type, enzymes evaluated, and key outputs.
By carefully considering the in vitro metabolic stability data and employing robust experimental protocols, researchers can make more informed decisions in the lead optimization phase of drug discovery, ultimately increasing the likelihood of developing safe and effective medicines. The strategic introduction of metabolic "soft spot" blocking groups, such as fluorine atoms, or the modification of labile moieties are common strategies to enhance the metabolic stability of compounds derived from scaffolds like this compound.
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with (6-Fluoropyridin-3-yl)methanol
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. Among these, derivatives of (6-Fluoropyridin-3-yl)methanol are of significant interest due to the unique physicochemical properties imparted by the fluoropyridine scaffold. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial carbon-carbon bonds to build these complex molecules. However, the inherent electronic nature of the pyridine ring and the presence of a reactive hydroxyl group demand a careful and informed selection of the catalytic system to ensure optimal reaction outcomes.
This guide provides a head-to-head comparison of prominent catalyst systems for the Suzuki coupling of this compound and its derivatives. We will delve into the nuances of catalyst performance, supported by experimental data from the literature, to empower you to make the most effective choice for your synthetic endeavors.
The Challenge of Coupling Fluorinated Pyridines
The nitrogen atom within the pyridine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This "pyridyl problem" can be particularly pronounced in certain substitution patterns. Furthermore, the reactivity of the halide on the pyridine ring follows the general trend of I > Br > Cl, with chloro-pyridines often requiring highly active catalysts for efficient coupling. The presence of the fluorine atom and the methanol functionality adds further layers of complexity that the chosen catalyst must tolerate.
Head-to-Head Catalyst Performance Comparison
| Catalyst System | Precursor/Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Strengths & Considerations |
| Traditional Phosphine | Pd(PPh₃)₄ | 2-5 | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 12-24 | 70-85 | Readily available and cost-effective. May require higher catalyst loading and longer reaction times, especially for less reactive coupling partners.[1] |
| Buchwald Ligand | Pd(OAc)₂ / SPhos | 1-3 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | RT - 100 | 2-12 | >90 | Highly active for a broad range of substrates, including challenging heteroaryl chlorides. Often allows for lower catalyst loadings and milder reaction conditions.[2][3] |
| Buchwald Ligand | Pd(OAc)₂ / RuPhos | 1-3 | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 70-92 | Particularly effective for the coupling of heteroaryl trifluoroborates, a stable alternative to boronic acids.[4][5] |
| N-Heterocyclic Carbene (NHC) | PEPPSI-IPr | 0.5-2 | K₂CO₃, Cs₂CO₃ | THF, t-AmylOH | 60-100 | 2-4 | >95 | Air- and moisture-stable precatalyst with high thermal stability and catalytic activity. Excellent for a wide range of functional groups.[6] |
| Ferrocenyl Phosphine | Pd(dppf)Cl₂ | 3-5 | K₂CO₃, Na₃PO₄ | Dioxane/H₂O, DME | 65-100 | 2-12 | 80-95 | A robust and versatile catalyst for various Suzuki couplings, including those with heteroaryl substrates.[7][8][9] |
| Nickel-Based | NiCl₂(PCy₃)₂ | 1-5 | K₃PO₄ | 2-MeTHF, t-AmylOH | 100-120 | 12 | Good to Excellent | A more sustainable and cost-effective alternative to palladium. Can exhibit unique reactivity and is effective for coupling heterocyclic halides.[7][10] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reactions. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand significantly influences the efficiency of each of these steps.
Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling utilizing some of the discussed catalyst systems. These should serve as a starting point for your optimization efforts.
Protocol 1: Using a Buchwald Ligand System (Pd(OAc)₂/SPhos)
This protocol is adapted from the extensive work by Buchwald and coworkers on the Suzuki-Miyaura coupling of heteroaryl halides.[2]
Workflow Diagram
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To an oven-dried Schlenk tube, add the halo-precursor of this compound (e.g., 5-bromo-2-fluoropyridin-3-yl)methanol) (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and SPhos (2-4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Utilizing an N-Heterocyclic Carbene (NHC) Precatalyst (PEPPSI-IPr)
This protocol leverages the air- and moisture-stability of the PEPPSI-IPr precatalyst.[6]
Procedure:
-
To a reaction vessel, add the halo-precursor of this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the PEPPSI-IPr catalyst (1-2 mol%).
-
Add anhydrous, degassed THF or t-amyl alcohol.
-
Heat the mixture to 60-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Senior Scientist's Recommendation
For the Suzuki-Miyaura coupling of this compound or its derivatives, a catalyst system employing a Buchwald ligand, such as SPhos, with a palladium(II) acetate precursor is a highly recommended starting point. This system has a proven track record of high efficiency for a broad range of challenging heteroaryl couplings, often under mild conditions.[2][3] The high activity of these catalysts can help to outcompete potential side reactions and catalyst deactivation pathways associated with pyridyl substrates.
For researchers seeking operational simplicity and high thermal stability, an N-heterocyclic carbene-based precatalyst like PEPPSI-IPr is an excellent alternative. Its air- and moisture-stability simplifies reaction setup, and it has demonstrated exceptional activity across a wide array of Suzuki couplings.[6]
While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require more forcing conditions and are generally less efficient for electron-rich or sterically hindered substrates. For laboratories looking towards more sustainable and cost-effective solutions, the exploration of nickel-based catalyst systems is a worthwhile endeavor, as they have shown considerable promise in the coupling of heterocyclic compounds.[7][10]
Ultimately, the optimal catalyst will be dependent on the specific coupling partners and the desired reaction scale. The information and protocols provided in this guide should serve as a strong foundation for your successful synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (6-Fluoropyridin-3-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, (6-Fluoropyridin-3-yl)methanol is classified as a halogenated organic compound and requires disposal as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound is categorized under the following hazard classifications[1]:
-
Acute toxicity, oral (Harmful if swallowed)
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity, single exposure; Respiratory tract irritation
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | PubChem[1] |
| Molecular Weight | 127.12 g/mol | PubChem[1] |
| GHS Hazard Codes | H302, H315, H319, H335 | PubChem[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is paramount. This compound is a halogenated organic compound due to the presence of fluorine.[2][3] It is crucial to keep halogenated waste separate from non-halogenated waste streams.[2][3][4][5] This is because halogenated compounds require specific incineration processes for disposal, which are typically more costly than those for non-halogenated waste.[3]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
Waste Collection and Container Management
All waste containing this compound must be collected in appropriate, sealed containers.
-
Solid Waste:
-
Collect unused or waste this compound powder in a dedicated, robust, and sealable container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
The container must be labeled as "Halogenated Organic Liquid Waste."
-
Maintain a log of the contents, including the approximate concentration of the fluorinated compound and any other solvents present.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, sealed plastic bag or container labeled as "Solid Hazardous Waste" with the chemical name.
-
Disposal of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.
-
Procedure:
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Collect the first rinsate as "Halogenated Organic Liquid Waste." Subsequent rinsates can also be collected in the same waste stream.
-
After triple rinsing, deface or remove the original label.
-
The cleaned container can then be disposed of as non-hazardous glass or plastic waste, according to your institution's guidelines.
-
Storage and Final Disposal
Store all hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste. Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for waste pickup requests. The final disposal method for halogenated organic compounds is typically high-temperature incineration at an approved waste disposal plant.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H6FNO | CID 22663702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for (6-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for (6-Fluoropyridin-3-yl)methanol (CAS No. 39891-05-9). The following procedures are designed to ensure the safe handling of this compound in a laboratory setting and to provide clear, actionable steps for its use and subsequent disposal.
Hazard Identification and Classification
This compound is classified with the following hazards.[1]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335 | Warning | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn at all times when handling this compound.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Body Protection | A lab coat or other suitable protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
-
Minimize dust generation and accumulation.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible substances such as strong oxidizing agents.[3]
Emergency Procedures
| Situation | First Aid Measures |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Accidental Release | Ensure adequate ventilation and remove all sources of ignition.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[2] Do not let the product enter drains.[2] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.[4]
-
The container must be kept tightly sealed, except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area.
Contaminated Materials:
-
Solid Waste: Contaminated lab supplies (e.g., paper towels, gloves) should be collected in a lined container labeled for chemically contaminated solid waste.[4]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[4]
Disposal Method:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
Workflow for Handling and Disposal
Caption: General workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
